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A-kinase anchor protein 9 (1398-1407)

Cat. No.: B1575431
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Description

Overview of A-kinase Anchor Proteins (AKAPs) in Cellular Signaling

A-kinase anchor proteins (AKAPs) are a diverse family of scaffolding proteins united by their common ability to bind to the regulatory subunit of protein kinase A (PKA), a key enzyme in the cyclic AMP (cAMP) signaling pathway. atlasgeneticsoncology.orggenecards.org By tethering PKA and other signaling enzymes to specific subcellular locations, AKAPs ensure that signaling events are spatially and temporally controlled, leading to the precise phosphorylation of target proteins. atlasgeneticsoncology.org

AKAP9, also known by several other names including AKAP350, AKAP450, and Centrosome- and Golgi-localized protein kinase N-associated protein (CG-NAP), was first characterized in the late 1990s. atlasgeneticsoncology.org These initial studies identified it as a large protein associated with the centrosome and the Golgi apparatus, capable of anchoring PKA and other signaling molecules. atlasgeneticsoncology.org Its discovery was a significant step in understanding how signaling pathways are organized and regulated within the cell.

AKAPs are master organizers of cellular signal transduction. uniprot.org They act as scaffolds, bringing together various components of a signaling cascade, such as kinases, phosphatases, and their substrates, into close proximity. atlasgeneticsoncology.orguniprot.org This compartmentalization prevents unwanted crosstalk between different signaling pathways and allows for a rapid and efficient response to specific stimuli. The general mechanism involves the binding of the AKAP to the regulatory subunits of PKA, which then localizes the entire PKA holoenzyme to a specific cellular structure. atlasgeneticsoncology.org

Position and Context of the (1398-1407) Segment within AKAP9

The immense size and multi-domain structure of AKAP9 suggest that specific regions of the protein are responsible for its diverse functions. The 1398-1407 amino acid segment is one such region whose specific role is a subject of scientific inquiry.

The AKAP9 gene undergoes alternative splicing, giving rise to multiple protein isoforms that are expressed in various tissues. atlasgeneticsoncology.orgadknowledgeportal.org These isoforms can be localized to different cellular compartments, most notably the centrosome and the Golgi apparatus. atlasgeneticsoncology.orggenecards.org The full-length AKAP9 protein possesses several key functional domains, including a PKA-binding domain, extensive coiled-coil regions that mediate protein-protein interactions, and a C-terminal domain that targets the protein to the centrosome. atlasgeneticsoncology.org

Table 1: Key Domains of AKAP9

DomainFunction
PKA-binding domainBinds to the regulatory subunit of Protein Kinase A.
Coiled-coil domainsMediate interactions with other proteins.
Centrosome-targeting domainLocalizes AKAP9 to the centrosome.

The specific function of the 1398-1407 amino acid region within AKAP9 is not yet fully elucidated in published research. Based on its position within the larger protein, it is located outside the well-characterized PKA-binding and centrosome-targeting domains. It falls within a large region predicted to have a coiled-coil structure. Such regions are known to be critical for mediating protein-protein interactions. Therefore, it is hypothesized that the 1398-1407 segment may contribute to the scaffolding function of AKAP9 by providing a binding site for a yet-to-be-identified signaling or structural protein. Its specific sequence and conformation could confer binding specificity, thus contributing to the assembly of a particular signaling complex.

Conceptual Framework for Studying A-kinase Anchor Protein 9 (1398-1407)

To formally investigate the function of the AKAP9 (1398-1407) segment, a multi-faceted experimental approach is required. This would involve a combination of biochemical, cell biology, and structural biology techniques.

A primary step would be to synthesize the 10-amino acid peptide corresponding to this region. This peptide could then be used in pull-down assays with cell lysates to identify interacting proteins. Once potential binding partners are identified, their interaction with full-length AKAP9 can be validated through co-immunoprecipitation experiments.

Furthermore, site-directed mutagenesis could be employed to alter the amino acid sequence of the 1398-1407 region within the full-length AKAP9 protein. The functional consequences of these mutations could then be assessed in cellular assays, looking for changes in protein localization, signaling pathway activation, or other cellular processes known to be regulated by AKAP9.

Finally, structural studies, such as X-ray crystallography or NMR spectroscopy, of the 1398-1407 peptide, both alone and in complex with any identified binding partners, would provide atomic-level insights into its structure and the molecular basis of its interactions. This comprehensive approach would be instrumental in moving from a hypothesized function to a definitive understanding of the role of the 1398-1407 region in AKAP9's complex biology.

Table 2: Research Findings on AKAP9

FindingSignificanceReference
AKAP9 localizes to the centrosome and Golgi apparatus.Implicates AKAP9 in cell cycle control and protein trafficking. atlasgeneticsoncology.orguniprot.org
AKAP9 acts as a scaffold for multiple signaling proteins.Central to the concept of spatiotemporal regulation of signaling. uniprot.org
Alternative splicing of the AKAP9 gene produces multiple isoforms.Allows for tissue-specific and context-dependent functions. atlasgeneticsoncology.orgensembl.org
Mutations in AKAP9 are associated with Long QT Syndrome.Highlights the critical role of AKAP9 in cardiac function. uniprot.orgnih.govmdpi.com
AKAP9 interacts with a variety of proteins beyond PKA.Demonstrates its role as a hub for integrating different signaling pathways. uniprot.org

Chemical Compounds Mentioned

Scaffold Protein Paradigm and Subcellular Compartmentalization

The function of AKAP9 is a prime example of the scaffold protein paradigm, where proteins act as organizing platforms to assemble signaling complexes. uniprot.org By providing a structural foundation, AKAP9 facilitates interactions between various signaling enzymes, thereby enhancing the speed and specificity of signal transduction. wikigenes.org This scaffolding function is crucial for the proper functioning of numerous cellular processes.

AKAP9 is prominently localized to the Golgi apparatus and the centrosome, which are key organizing centers within the cell. nih.gov At the Golgi, AKAP9 is essential for maintaining the structural integrity of the apparatus and for nucleating microtubules on the cis-side of the Golgi. Its presence at the centrosome is also critical, where it participates in the anchoring of microtubules and the regulation of cell cycle progression. nih.gov The specific localization of AKAP9 isoforms to these organelles is a key determinant of their function, allowing them to regulate distinct signaling events in different parts of the cell. nih.govnih.gov

The subcellular compartmentalization of AKAP9 and its associated signaling molecules is a fundamental mechanism for achieving signaling specificity. By confining signaling reactions to discrete locations, AKAP9 prevents unwanted crosstalk between different pathways and ensures that signals are directed to their intended targets. mdpi.com This spatial control is essential for the coordinated regulation of complex cellular behaviors.

Importance of Localized Signaling Microdomains

The scaffolding properties of AKAP9 lead to the formation of localized signaling microdomains, which are highly organized hubs of signaling activity. mdpi.com These microdomains concentrate signaling enzymes with their activators, substrates, and regulators, thereby creating an environment where signal transmission is rapid, efficient, and precisely controlled. wikigenes.org

A key signaling molecule anchored by AKAP9 is Protein Kinase A (PKA). uniprot.org The tethering of PKA to specific subcellular locations by AKAP9 ensures that PKA-mediated phosphorylation events occur in close proximity to their intended substrates, leading to a highly localized and specific response. mdpi.com Beyond PKA, AKAP9 also coordinates the activities of other crucial signaling proteins, including phosphatases, phosphodiesterases (PDEs), and other kinases. merckmillipore.comnih.gov For instance, in cardiac muscle, an AKAP9 isoform known as Yotiao assembles a microdomain containing PKA, protein phosphatase 1 (PP1), and the IKs potassium channel, allowing for tight regulation of cardiac repolarization. nih.gov

The creation of these signaling islands is not static; they are dynamic structures that can be remodeled in response to cellular cues. This dynamic nature allows cells to adapt their signaling responses to changing conditions. The importance of these AKAP9-organized microdomains is underscored by the fact that disruptions in their formation or function are linked to various diseases, including cardiac arrhythmias and cancer. nih.gov This highlights the critical role of spatial organization in maintaining cellular health and function.

Properties

sequence

VDSVVITESD

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

A-kinase anchor protein 9 (1398-1407)

Origin of Product

United States

Structural Analysis and Conformational Dynamics of A Kinase Anchor Protein 9 1398 1407

Predicted Secondary Structure of the (1398-1407) Segment

The specific amino acid sequence for the human AKAP9 (1398-1407) segment, as obtained from the UniProt database (accession number Q99996), is: Leu-Thr-Leu-Val-Gln-Leu-Ala-Ile-Ser-Val . uniprot.orgebi.ac.uk This sequence is predicted to adopt an α-helical conformation, a hallmark of PKA-binding domains on AKAPs.

Amphipathic Helix Hypothesis within the RII-Binding Domain

The defining feature of the RII-binding domain of AKAPs is its ability to form an amphipathic helix, a secondary structure with a hydrophobic face and a hydrophilic face. nih.govresearchgate.net This amphipathicity is crucial for its interaction with the corresponding hydrophobic surface on the PKA RII subunit.

A helical wheel projection of the AKAP9 (1398-1407) peptide illustrates this amphipathic character. The hydrophobic residues (Leucine, Valine, Isoleucine, and Alanine) are clustered on one side of the helix, creating a nonpolar surface. Conversely, the hydrophilic and polar residues (Threonine, Glutamine, and Serine) are positioned on the opposite face. This segregation of hydrophobic and hydrophilic residues is the structural basis for the stable interaction with the PKA RII D/D domain.

Table 1: Helical Wheel Projection of AKAP9 (1398-1407)

Position Residue Hydrophobicity
1398 Leu Hydrophobic
1399 Thr Polar
1400 Leu Hydrophobic
1401 Val Hydrophobic
1402 Gln Polar
1403 Leu Hydrophobic
1404 Ala Hydrophobic
1405 Ile Hydrophobic
1406 Ser Polar

This table can be used to generate an interactive helical wheel diagram using online tools such as NetWheels or HeliQuest. bioinformatics.com.cnresearchgate.netfortunejournals.comgithub.iocnrs.fr

Bioinformatic Predictions and Computational Modeling of the (1398-1407) Conformation

Bioinformatic tools and computational modeling are instrumental in predicting and understanding the three-dimensional structure of peptides like AKAP9 (1398-1407). Secondary structure prediction algorithms consistently predict this segment to have a high propensity for forming an α-helix.

Molecular Determinants of A-kinase Anchor Protein 9 (1398-1407) Stability

The stability of the AKAP9 (1398-1407) helix and its complex with the PKA RII subunit is determined by a combination of hydrophobic interactions and, to a lesser extent, hydrogen bonds.

Hydrophobic Interactions: The primary driving force for the binding is the burial of the hydrophobic faces of both the AKAP helix and the RII D/D domain, shielding them from the aqueous environment. Key hydrophobic residues within the (1398-1407) sequence, such as Leu1398, Leu1400, Val1401, Leu1403, Ala1404, Ile1405, and Val1407, are critical for this interaction. Mutational studies on other AKAPs have demonstrated that replacing these hydrophobic residues with smaller or polar amino acids significantly reduces binding affinity.

Table 2: Key Residues in AKAP-PKA Interaction

AKAP Residue Position (Relative) Conserved Hydrophobic Residue Interacting Residue on PKA RII Type of Interaction
Φ Ile/Leu Hydrophobic pocket Hydrophobic
Φ+4 Ile/Leu Hydrophobic pocket Hydrophobic
Φ+7 Val/Ile Hydrophobic pocket Hydrophobic
Φ+8 Ala/Val Hydrophobic pocket Hydrophobic

Note: Φ represents the initial hydrophobic residue in the binding motif. The table shows a generalized pattern of interaction based on studies of various AKAPs.

Hydrogen Bonds: While hydrophobic interactions are dominant, hydrogen bonds between the polar residues on the hydrophilic face of the AKAP helix and corresponding residues on the PKA RII subunit can contribute to the specificity and stability of the complex. For instance, the side chains of Gln1402 and Ser1406 could potentially form hydrogen bonds with the RII subunit.

Influence of Neighboring Residues and Flanking Regions on (1398-1407) Structure

Studies on other AKAPs have suggested that the binding capability is not solely determined by the core helical peptide but can also be influenced by the flanking residues. nih.gov These regions can affect the entry and exit points of the helix into the binding groove and can also participate in long-range electrostatic interactions. For example, charged residues in the flanking regions could potentially interact with oppositely charged patches on the surface of the RII subunit, providing an initial electrostatic steering mechanism for the binding event. However, specific experimental data quantifying the contribution of the flanking regions of the AKAP9 (1398-1407) segment to its structure and binding are currently limited.

Molecular Interactions Involving the A Kinase Anchor Protein 9 1398 1407 Segment

Direct Protein-Protein Interactions Mediated by AKAP9

AKAP9 serves as a large scaffolding platform, bringing together numerous signaling proteins to form functional complexes. nih.govuniprot.org Its ability to interact simultaneously with multiple partners is key to its function in integrating different signaling pathways. These interactions are mediated by specific domains distributed along the extensive length of the protein. The partners include a range of kinases and phosphatases, as well as structural and channel proteins. nih.govuniprot.org

Binding with Regulatory Subunits of Protein Kinase A (PKA-RII/RI)

A defining characteristic of the AKAP family is their ability to bind to the regulatory (R) subunits of Protein Kinase A (PKA), thereby anchoring the PKA holoenzyme at specific subcellular locations. wikipedia.orgnih.gov AKAP9 interacts with the type II regulatory subunits (RII) of PKA through a conserved binding motif. atlasgeneticsoncology.orgnih.gov Early studies identified a region on AKAP9 spanning residues 1440-1457 as a primary binding site for PKA RII. nih.gov This region, like other AKAP RII-binding domains, is predicted to form an amphipathic helix that docks onto a hydrophobic surface on the RII dimer. nih.govgenecards.org Another RII-binding site has been noted at residues 2542-2555 in the protein's sequence data. uniprot.org

Most AKAPs, including AKAP9, exhibit a strong binding preference for the type II (RIIα and RIIβ) over the type I (RIα and RIβ) regulatory subunits of PKA. nih.gov This specificity is conferred by the structural features of the AKAP's amphipathic helix and the complementary surface on the R-subunit dimer. nih.gov The interaction is primarily hydrophobic, involving conserved aliphatic residues on the AKAP helix that fit into a groove on the RII dimer's docking and dimerization (D/D) domain. nih.gov While most AKAPs are RII-specific, some dual-specificity AKAPs that can bind both RI and RII have been identified. nih.gov

By binding to the RII subunits, AKAP9 effectively recruits the entire inactive PKA holoenzyme, which consists of a regulatory subunit dimer and two catalytic subunits. nih.gov This tethering mechanism concentrates the kinase in proximity to specific substrates. Upon an increase in intracellular cyclic AMP (cAMP), the catalytic subunits are released from the regulatory subunits, becoming active to phosphorylate nearby targets. wikipedia.org The anchoring of PKA by AKAP9 is essential for the precise control of phosphorylation events, such as those involved in regulating ion channel activity. nih.govnih.gov

Interactions with Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A)

To provide tight temporal control over signaling events, AKAPs often assemble both kinases and phosphatases into the same complex. AKAP9 has been shown to interact with both Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A). nih.govuniprot.org

Protein Phosphatase 1 (PP1): AKAP9 brings PP1 into its signaling complexes, allowing for the rapid dephosphorylation of substrates phosphorylated by PKA. nih.govnih.gov This dynamic balance is critical for regulating the duration and amplitude of signaling responses. The binding site for PP1 on AKAP9 has been mapped to residues 1171-1229. nih.gov While many PP1-interacting proteins contain a "KVxF" motif, this particular motif in AKAP9 was found to be non-essential for the interaction. nih.govnih.gov

Protein Phosphatase 2A (PP2A): The isoform CG-NAP of AKAP9 has been shown to co-immunoprecipitate with the catalytic subunit of PP2A, indicating an interaction. researchgate.net This suggests that AKAP9 can also scaffold PP2A, although the precise binding domain on AKAP9 for this phosphatase is not as well-defined as for PP1.

Potential Interaction with Protein Kinase N (PKN) and PKC Epsilon

AKAP9's role as a signaling hub extends beyond the PKA pathway. It also interacts with other kinases, including Protein Kinase N (PKN) and Protein Kinase C (PKC) epsilon. uniprot.orgnih.gov

Protein Kinase N (PKN): The isoform CG-NAP was originally identified through its interaction with the regulatory region of PKN. researchgate.net This interaction anchors PKN to the centrosome and Golgi apparatus, implicating AKAP9 in the regulation of cytoskeletal organization and cell migration. researchgate.netwikipedia.org

PKC Epsilon: AKAP9 interacts with the immature, unphosphorylated form of PKC epsilon. uniprot.org This interaction, which occurs through the catalytic domain of PKC epsilon, localizes the kinase to the Golgi apparatus, where it can be primed for activation. nih.gov

Modulation of Ion Channel Interactions, e.g., KCNQ1/Kv7.1

A well-characterized function of the AKAP9 splice variant, Yotiao, is its role in forming a macromolecular complex with the voltage-gated potassium channel KCNQ1 (also known as Kv7.1). nih.govpnas.org This channel, which is critical for cardiac repolarization, is a key target of PKA-mediated regulation. nih.govnih.gov Yotiao anchors PKA and PP1 to the channel, allowing for tight control of its phosphorylation state and, consequently, its activity. nih.govresearchgate.net

The interaction between Yotiao and KCNQ1 is complex and involves two distinct binding sites on Yotiao:

An N-terminal site (residues 29-46). nih.govpnas.org

A C-terminal site (residues 1574-1643), which contains a leucine (B10760876) zipper motif. nih.govpnas.org

Disruption of the Yotiao-KCNQ1 complex, either by mutations in KCNQ1 or in the binding domains of AKAP9, can lead to Long QT syndrome, a cardiac arrhythmia disorder, highlighting the physiological importance of this scaffolded interaction. pnas.orgnih.gov

Data Tables

Table 1: Summary of AKAP9 Molecular Interactions

Interacting Protein Function Identified Binding Region on AKAP9
Protein Kinase A (PKA-RII) Kinase 1440-1457; 2542-2555 uniprot.orgnih.gov
Protein Phosphatase 1 (PP1) Phosphatase 1171-1229 nih.gov
Protein Phosphatase 2A (PP2A) Phosphatase Interaction confirmed, specific site not defined researchgate.net
Protein Kinase N (PKN) Kinase Interaction confirmed, specific site not defined researchgate.net
Protein Kinase C Epsilon (PKCε) Kinase Interaction confirmed, specific site not defined uniprot.orgnih.gov

| KCNQ1 (Kv7.1) | Ion Channel | 29-46 and 1574-1643 nih.govpnas.org |

Table 2: Compound Names Mentioned

Compound Name
A-kinase anchor protein 9 (AKAP9)
Yotiao
AKAP350
AKAP450
Centrosome- and Golgi-localized PKN-associated protein (CG-NAP)
Protein Kinase A (PKA)
PKA Regulatory Subunit I (PKA-RI)
PKA Regulatory Subunit II (PKA-RII)
Protein Phosphatase 1 (PP1)
Protein Phosphatase 2A (PP2A)
Protein Kinase N (PKN)
Protein Kinase C Epsilon (PKCε)

Formation of Multiprotein Signaling Complexes through A-kinase Anchor Protein 9 (1398-1407)

A-kinase anchor protein 9 (AKAP9), particularly through its functional domains, serves as a critical scaffolding protein, orchestrating the assembly of multiprotein signaling complexes. uniprot.org These complexes are essential for the precise spatial and temporal control of signal transduction pathways. pnas.org By tethering various enzymes and effector proteins, the AKAP9 (1398-1407) segment ensures signaling fidelity and efficiency, concentrating components at specific subcellular locations to facilitate rapid and localized cellular responses. frontiersin.org

Assembly of cAMP Signaling Components (e.g., PDE4D3, AC9, Epac1)

The AKAP9 scaffold is central to organizing key players in the cyclic AMP (cAMP) signaling cascade. It brings together enzymes that synthesize, degrade, and respond to this crucial second messenger, creating localized signaling hubs. nih.govnih.gov

Phosphodiesterase 4D3 (PDE4D3): AKAP9 selectively interacts with and anchors PDE4D3, an enzyme responsible for the degradation of cAMP. nih.govresearchgate.net This interaction is crucial for establishing microdomains of low basal cAMP concentration, particularly at the centrosome. nih.gov By co-localizing Protein Kinase A (PKA) and PDE4D3, AKAP9 creates a negative feedback loop where PKA-mediated activation of PDE4D3 can rapidly terminate the local cAMP signal. nih.govembopress.org

Adenylyl Cyclase type 9 (AC9): The splice variant of AKAP9 known as Yotiao facilitates the formation of a macromolecular complex that includes Adenylyl Cyclase type 9 (AC9), the enzyme that synthesizes cAMP. nih.gov Yotiao brings AC9 into close proximity with its target, the IKs potassium channel, in cardiac cells. nih.gov While Yotiao serves as a scaffold for AC9, it has been shown to inhibit other adenylyl cyclase isoforms like AC2 and AC3, indicating a specific regulatory role beyond simple tethering. nih.gov

Exchange protein directly activated by cAMP (Epac1): AKAP9 also interacts with Epac1, a guanine (B1146940) nucleotide exchange factor that functions as another primary sensor for cAMP. nih.govnih.gov This interaction is vital for processes such as enhancing endothelial barrier function. AKAP9 is required for Epac1-stimulated microtubule growth, demonstrating a functional pathway where AKAP9 integrates cAMP-Epac1 signals with cytoskeletal dynamics. nih.govnih.gov

The assembly of these components by AKAP9 ensures that the generation, action, and degradation of cAMP are tightly controlled within a specific subcellular space, allowing for precise regulation of downstream events. nih.gov

Interacting PartnerFunction in the ComplexKey Research FindingCitation
PDE4D3 cAMP degradationForms a PKA-PDE4D3-AKAP9 complex at the centrosome to create a dynamic cAMP microdomain. nih.govnih.gov
AC9 cAMP synthesisThe Yotiao splice variant of AKAP9 facilitates the formation of an AC9-IKs channel complex in the heart. nih.gov
Epac1 cAMP effectorAKAP9 interacts with Epac1 and is required for Epac1-stimulated microtubule growth in endothelial cells. nih.govnih.gov

Integration within Centrosomal and Golgi Apparatus Microdomains

AKAP9 is prominently localized to the centrosome and the Golgi apparatus, where it acts as a major organizing center for signaling and cytoskeletal functions. uniprot.org Its presence in these microdomains is critical for cell cycle progression, microtubule organization, and maintaining the structural integrity of the Golgi. uniprot.orgnih.govnih.gov

Centrosomal Integration: At the centrosome, which functions as the primary microtubule-organizing center in many animal cells, AKAP9 assembles a variety of signaling proteins. uniprot.orgnih.gov It anchors a PKA-PDE4D3 complex, which generates distinct regulation of local cAMP signals crucial for controlling cell cycle progression. nih.govnih.gov Furthermore, AKAP9, in a complex with other proteins like CDK5RAP2, contributes to microtubule nucleation and extension from the centrosome. uniprot.org

Golgi Apparatus Integration: AKAP9 is also a key component of the Golgi apparatus, where it is required for maintaining the organelle's structure and for nucleating microtubules at the cis-side of the Golgi. uniprot.org It recruits signaling partners and cytoskeletal regulators to this location, playing a role in polarized cell movement. uniprot.org The localization of AKAP9 itself can be dynamic, with its recruitment to the Golgi being mediated by interaction with proteins like GM130. nih.gov

By integrating signaling complexes within these specific microdomains, AKAP9 ensures that downstream cellular processes, such as cell division and intracellular trafficking, are precisely controlled.

MicrodomainRole of AKAP9Associated ProteinsCitation
Centrosome Anchors signaling complexes, regulates cell cycle, promotes microtubule nucleation.PKA, PDE4D3, CDK5RAP2, EB1 uniprot.orgnih.govnih.gov
Golgi Apparatus Maintains structural integrity, nucleates microtubules, facilitates polarized cell movement.GM130, CAMSAP2, PDE4DIP uniprot.orgnih.gov

Allosteric Regulation of Interacting Partners by A-kinase Anchor Protein 9 (1398-1407) Binding

Allosteric regulation is a fundamental biological process where the binding of a molecule (an allosteric modulator) to one site on a protein influences the protein's activity at a different, often distant, site. elifesciences.org AKAP9, by acting as a scaffolding protein, functions as an allosteric modulator for many of its binding partners. The binding event to the AKAP9 scaffold induces conformational changes or constrains the flexibility of the target enzyme, thereby altering its catalytic activity or affinity for substrates. frontiersin.orgnih.gov

Furthermore, the very nature of assembling enzymes into a multiprotein complex constitutes a form of allosteric regulation. By tethering an enzyme like PKA in close proximity to its regulators (e.g., PDE4D3) and substrates (e.g., the IKs channel), AKAP9 effectively increases their local concentration and orients them favorably for interaction. nih.govembopress.org This "enforced proximity" can alter reaction kinetics and lead to functional outcomes that would not occur if the components were freely diffusing in the cytosol. For instance, the Yotiao-mediated inhibition of certain adenylyl cyclase isoforms (AC2, AC3) but not others suggests a specific conformational effect of the binding interaction that allosterically inhibits the enzyme's catalytic domain. nih.gov Thus, the AKAP9 (1398-1407) segment does not merely act as a passive anchor but actively participates in the regulation of its binding partners through allosteric mechanisms.

Cellular and Subcellular Functions Mediated by A Kinase Anchor Protein 9 1398 1407

Subcellular Localization and Trafficking Mechanisms of AKAP9

The full-length AKAP9 protein is known to localize to distinct subcellular compartments, a process critical for its function as a signaling scaffold. uniprot.org This localization is isoform-dependent and can vary between different cell types. uniprot.org

Centrosomal Targeting and Anchoring

Full-length AKAP9 is a well-established component of the pericentriolar material surrounding the centrioles. genecards.org Its targeting to the centrosome is primarily mediated by a conserved C-terminal motif known as the PACT (Pericentrin-AKAP450 Centrosomal Targeting) domain. embopress.orgnih.gov This anchoring allows AKAP9 to recruit signaling molecules, such as protein kinase A (PKA), to the microtubule-organizing center, playing a role in maintaining centrosome integrity. embopress.orgnih.gov

Golgi Apparatus Recruitment and Retention

In addition to the centrosome, major isoforms of AKAP9 are prominently located at the Golgi apparatus. uniprot.orggenecards.org Recruitment to the cis-Golgi is facilitated by an interaction with the Golgi matrix protein GM130. uniprot.orgnih.gov This localization is crucial for the role of AKAP9 in organizing microtubules at the Golgi surface. nih.gov

Localization within Specialized Cellular Structures (e.g., Synaptic Membrane, Neuromuscular Junction)

Certain splice variants of AKAP9, such as Yotiao, are found in specialized cellular structures. The Yotiao isoform is known to be part of a macromolecular complex at the postsynaptic density in neurons and is also found at the neuromuscular junction. wikipedia.orgnih.gov In the heart, Yotiao localizes with the IKs potassium channel complex, playing a critical role in cardiac action potential. merckmillipore.com

Regulation of Cytoskeletal Dynamics and Cellular Architecture

The scaffolding properties of the full-length AKAP9 protein are central to its role in regulating the cytoskeleton, particularly the microtubule network. nih.gov

Microtubule Nucleation and Polymerization at the Golgi and Centrosome

AKAP9 is a key factor in the nucleation of microtubules from both the centrosome and the Golgi apparatus. uniprot.orgzfin.org At the Golgi, AKAP9 recruits the γ-tubulin ring complex, the primary template for microtubule assembly, thereby establishing a non-centrosomal microtubule-organizing center. researchgate.netuu.nl This function is vital for maintaining the structural integrity of the Golgi and for polarized cell processes. uniprot.org

Role in Centrosome Duplication and Cell Cycle Progression (G1/S transition)

By localizing key cell cycle regulators, the full-length AKAP9 protein participates in cell cycle progression. It has been shown to anchor cyclin E-Cdk2 complexes at the centrosome, which is implicated in the regulation of centrosome duplication during the G1/S transition. nih.gov Furthermore, the PKA-PDE4D3-AKAP9 complex at the centrosome creates a localized signaling domain that helps control the progression through mitosis. nih.gov

Coordination of Microtubule and Actin Dynamics for Cell Migration and Polarity

A-kinase anchor protein 9 (AKAP9), particularly its large isoforms known as AKAP350 or AKAP450, functions as a critical scaffolding protein at the centrosome, providing a platform to integrate microtubule and actin dynamics, which is essential for establishing cell polarity and ensuring directional cell migration. nih.gov The process of cell migration is fundamentally dependent on the establishment and maintenance of directional polarity, which necessitates precise spatial and temporal regulation of protrusion at the cell's leading edge and retraction at its rear. frontiersin.orgbiorxiv.org

Research indicates that AKAP350 recruits cdc42 interacting protein 4 (CIP4) to the centrosome. nih.gov This recruitment is a key step in creating a centrosomal scaffold that coordinates the two major cytoskeletal systems. nih.gov By integrating signals that regulate both microtubule organization and actin filament assembly, AKAP9 enables the polarization of the centrosome, which in turn dictates the directionality of cell movement. nih.gov In cultured colorectal cancer cells, for instance, the knockdown of AKAP9 has been shown to inhibit cell migration and invasion, underscoring its crucial role in this process. nih.gov

The broader context of cell migration involves a complex interplay where microtubule dynamics influence actin-based structures. Growing microtubule tips can deliver signals that stabilize protrusions at the cell front, while microtubule depolymerization can trigger actomyosin (B1167339) contractility and retraction at the rear. biorxiv.org AKAPs, by anchoring protein kinase A (PKA) and other signaling molecules at specific subcellular locations like the centrosome and Golgi apparatus, ensure that these regulatory signals are localized precisely where they are needed to orchestrate the cytoskeletal rearrangements required for migration. frontiersin.orguniprot.orgwikipedia.org

Contribution to Cellular Barrier Function

AKAP9 plays a significant role in the formation and maintenance of specialized cellular barriers, which are critical for separating physiological compartments. Its function is particularly evident in enhancing the endothelial barrier that lines blood vessels and in maintaining the integrity of the blood-testis barrier, which protects developing germ cells.

Endothelial Barrier Enhancement

AKAP9 is essential for strengthening the endothelial barrier, a function that relies on its ability to regulate microtubule dynamics in response to specific signaling cues. nih.gov The integrity of the vascular endothelium is maintained by adhesive forces at cell-cell junctions. nih.gov While AKAP9 is not required for maintaining baseline barrier properties, its role becomes critical when the endothelium is challenged to form new adhesive contacts to enhance barrier function. nih.gov

This process is often mediated by the second messenger cAMP, which can act through Exchange protein directly activated by cAMP (Epac1). nih.gov Epac1, an exchange factor for the Ras-related protein 1 (Rap1) GTPase, promotes adhesion. nih.gov Research has demonstrated that AKAP9 interacts with Epac1 and is required for Epac1-stimulated microtubule growth. nih.gov In human endothelial cells, AKAP9 facilitates the rate of microtubule polymerization. nih.gov When AKAP9 is silenced, the barrier-enhancing effects of Epac1 activation are lost. This occurs despite normal Rap activation and the presence of cortical actin and vascular endothelial-cadherin adhesion, highlighting a specific pathway where AKAP9-dependent microtubule dynamics are required to coordinate integrins at the lateral borders of endothelial cells to fortify the barrier. nih.gov

Table 1: Key Proteins in AKAP9-Mediated Endothelial Barrier Enhancement

Interacting Protein Function in the Pathway Cellular Outcome
Epac1 Interacts with AKAP9; activates Rap1. Stimulates microtubule growth.
Rap1 GTPase that promotes cadherin- and integrin-mediated adhesion. Enhances cell-cell adhesion.

| Integrins | Cell adhesion molecules. | Coordinated at lateral borders to enhance barrier function. nih.gov |

Blood-Testis Barrier Integrity and Remodeling

The large isoform of AKAP9 regulates microtubule dynamics and nucleation at the Golgi apparatus within Sertoli cells. nih.gov Studies using conditional deletion of the Akap9 gene in mice after the initial formation of the BTB reveal severe consequences. The deletion leads to marked disorganization of the microtubule network in Sertoli cells and a subsequent loss of BTB integrity. nih.govnih.gov This structural failure is accompanied by a loss of haploid spermatids due to an arrest in meiosis. nih.govnih.gov Although the F-actin structure and tight junctional proteins of the BTB remain relatively intact, they are often mislocalized, indicating that the proper microtubule organization governed by AKAP9 is essential for the barrier's dynamic remodeling. nih.gov

These findings establish that AKAP9, through its regulation of the microtubule network, is a critical component for the cyclic restructuring of the BTB, which is necessary for successful germ cell development and subsequent spermiogenesis. nih.govresearchgate.net

Table 2: Effects of Akap9 Deletion on the Blood-Testis Barrier

Cellular Component Observation in Akap9 Null Mice Consequence
Sertoli Cell Microtubules Marked disorganization. nih.govnih.gov Loss of structural support for the barrier. nih.gov
Blood-Testis Barrier Loss of integrity. nih.govnih.gov Impeded meiosis and loss of haploid spermatids. nih.gov
F-actin & Tight Junctions Apically localized but relatively intact. nih.gov Barrier dysfunction despite presence of components. nih.gov

| Fertility | Male infertility. nih.govresearchgate.net | Failure of spermatogenesis. nih.gov |

Compound and Protein List

NameType
A-kinase anchor protein 9 (AKAP9)Protein
AKAP350 / AKAP450Protein Isoform
cdc42 interacting protein 4 (CIP4)Protein
Exchange protein directly activated by cAMP (Epac1)Protein
F-actinProtein Filament
Protein Kinase A (PKA)Protein
Ras-related protein 1 (Rap1)Protein
vascular endothelial-cadherinProtein

Role of A Kinase Anchor Protein 9 1398 1407 in Cellular Signaling Pathways

Spatiotemporal Control of cAMP-PKA Signaling through (1398-1407) Domain

The primary function of AKAP9 is to provide spatiotemporal control over cyclic AMP (cAMP) and PKA signaling. nih.govyoutube.com By anchoring the PKA holoenzyme, AKAPs ensure that PKA-mediated phosphorylation occurs only on desired substrates in specific cellular compartments, preventing indiscriminate signaling. nih.gov This compartmentalization is achieved by the binding of the PKA regulatory subunit to the anchoring protein, a function directly related to the 1398-1407 domain. nih.govnih.gov AKAP9 assembles multiprotein complexes that include not only PKA but also signal-terminating enzymes like phosphodiesterases (PDEs) and phosphatases, which shape the local cAMP gradients and fine-tune the phosphorylation state of target proteins. nih.govnih.govnih.gov In the heart, for instance, an AKAP9 (Yotiao)-based complex integrates PKA, protein phosphatase 1 (PP1), PDE4D3, and adenylyl cyclase to regulate the IKs potassium channel, demonstrating a highly localized and dynamic control system. youtube.com

The anchoring of PKA by the AKAP9 (1398-1407) domain is critical for the specific and efficient phosphorylation of downstream substrates. sinobiological.comnih.gov By bringing PKA into close proximity with its targets, AKAP9 facilitates phosphorylation events that might otherwise be inefficient. nih.gov A key example is the regulation of the KCNQ1 potassium channel, where the primary function of AKAP9-tethered PKA is to phosphorylate the S27 residue on KCNQ1. nih.gov The structural flexibility within the PKA-AKAP complex is also a key determinant of its function, with the intrinsic disorder in the PKA regulatory subunits allowing the catalytic subunits a significant range of motion to effectively reach and phosphorylate nearby substrates. nih.gov Furthermore, the phosphorylation status of the PKA regulatory subunit (RII) itself can modulate its affinity for AKAPs, adding another layer of regulation to local PKA activity and subsequent substrate phosphorylation. sinobiological.com Research in platelets has also suggested that the phosphorylation of key signaling proteins like PDE3A is mediated by an AKAP-dependent mechanism, with AKAP9 being one of the identified isoforms. nih.gov

Table 1: Research Findings on AKAP9 and PKA Substrate Phosphorylation

Finding Substrate/Context Implication Reference(s)
PKA Anchoring KCNQ1 (IKs channel) in heart Facilitates specific phosphorylation of the S27 residue, crucial for channel regulation. nih.gov
Complex Flexibility AKAP18γ-PKA complexes Intrinsic disorder in PKA allows catalytic subunits to move and phosphorylate associated substrates like PDE4D. nih.gov
RII Subunit Phosphorylation Cardiomyocytes The phosphorylation state of PKA's RII subunit regulates its binding to AKAPs and subsequent phosphorylation of targets like phospholamban. sinobiological.com
PDE3A Regulation Platelets PKA-dependent phosphorylation of PDE3A is modulated by AKAP disruptor peptides, suggesting an AKAP-mediated signalosome involving AKAP9. nih.gov

Beyond PKA, AKAP9 also mediates crosstalk with other effectors of cyclic nucleotides, such as the Exchange protein directly activated by cAMP (Epac). mdpi.com Research has shown that AKAP9 is essential for Epac1-mediated enhancement of endothelial barrier properties. mdpi.com AKAP9 forms a complex with Epac1 and is required for Epac1-stimulated microtubule growth. mdpi.com This interaction suggests that AKAP9 acts as a scaffold not just for PKA, but also for Epac, potentially via direct interaction or through intermediate partners like protein phosphatase 2A and PDE4D3, which are known to bind both proteins. mdpi.com This places the AKAP9 (1398-1407) domain at a critical juncture, integrating signals from both PKA and Epac pathways to control complex cellular processes like endothelial adhesion and microtubule dynamics. mdpi.com

Influence on Wnt/β-Catenin Signaling Pathway Activity

Recent studies have implicated AKAP9 as a significant modulator of the Wnt/β-catenin signaling pathway, which is crucial for embryonic development and tissue homeostasis. nih.govgenecards.orgfrontiersin.org In pediatric acute myeloid leukemia (AML), AKAP9 expression is upregulated and correlates with a poor prognosis. nih.govnih.gov Mechanistically, AKAP9 appears to promote the stemness of leukemia cells by activating the Wnt/β-catenin pathway. nih.gov Silencing of AKAP9 in AML cells leads to a significant reduction in the protein levels of β-catenin, the central effector of the canonical Wnt pathway. nih.gov This suggests that AKAP9 positively regulates Wnt signaling by stabilizing or promoting the accumulation of β-catenin. nih.gov The correlation is further supported by findings that AKAP family members can associate with key components of the β-catenin destruction complex, such as GSK3β, thereby influencing β-catenin's stability and downstream signaling. nih.gov

Table 2: Research Findings on AKAP9 and Wnt/β-Catenin Signaling

Finding Cellular Context Mechanism/Effect Reference(s)
Upregulation of AKAP9 Pediatric Acute Myeloid Leukemia (AML) Correlates with poor prognosis and increased cancer cell stemness. nih.govnih.gov
AKAP9 Silencing AML Cells Inhibits the Wnt/β-catenin pathway by suppressing the protein expression of β-catenin. nih.gov
Proposed Interaction General AKAP function AKAP family members can interact with GSK3β, a key regulator of β-catenin degradation. nih.gov

Modulation of MAPK Signaling Cascade Components (e.g., BRAF in fusion proteins)

A critical role for AKAP9 in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade has been identified through the discovery of an oncogenic fusion protein, AKAP9-BRAF. youtube.comfrontiersin.org This fusion arises from a chromosomal inversion that joins the N-terminal portion of AKAP9 (exons 1-8) to the C-terminal kinase domain of BRAF (exons 9-18). youtube.com The resulting AKAP9-BRAF protein has constitutively elevated kinase activity because it lacks the auto-inhibitory N-terminal domain of BRAF. youtube.comfrontiersin.org This leads to persistent activation of the MAPK pathway, promoting cellular transformation and oncogenesis. The AKAP9-BRAF fusion is particularly prevalent in radiation-induced papillary thyroid carcinomas, highlighting a specific mechanism of MAPK pathway activation in these cancers, distinct from the BRAF point mutations commonly found in sporadic tumors. youtube.com The 5' fusion partner, in this case AKAP9, can also influence the subcellular localization of the BRAF kinase domain, which may modulate the intensity of downstream signaling to MEK.

Integration with Cell Adhesion and Growth Factor Signaling (e.g., TGF-β1)

AKAP9 integrates signals from cell adhesion and growth factor pathways, notably the Transforming Growth Factor-β1 (TGF-β1) pathway. TGF-β1 is a potent inducer of the epithelial-mesenchymal transition (EMT), a process critical for development and cancer metastasis. nih.govmdpi.com Studies in colorectal cancer (CRC) have shown that AKAP9 is essential for TGF-β1-induced EMT. mdpi.com AKAP9 expression is elevated in CRC tissues and correlates with metastasis and lower survival rates. mdpi.com The mechanism involves a direct interaction between AKAP9 and Cdc42 interacting protein 4 (CIP4), where AKAP9 regulates CIP4 expression to mediate the EMT process. mdpi.com Similarly, in human bronchial epithelial cells, AKAP9 (also known as Yotiao) is involved in TGF-β1-mediated EMT, and silencing AKAP9 can diminish the expression of mesenchymal markers like collagen I induced by TGF-β1. nih.gov Furthermore, AKAP9 plays a role in integrin-mediated cell adhesion, as its silencing impairs the ability of cells to adhere to the extracellular matrix. mdpi.com This demonstrates that AKAP9 is a key node that connects growth factor signaling (TGF-β1) to changes in cell adhesion and migratory behavior.

Table 3: Compound Names Mentioned in the Article

Compound Name
A-kinase anchor protein 9 (AKAP9)
β-catenin
BRAF
Cdc42 interacting protein 4 (CIP4)
Collagen I
Cyclic AMP (cAMP)
Epac (Exchange protein directly activated by cAMP)
GSK3β (Glycogen synthase kinase 3β)
IKs potassium channel
KCNQ1
MEK (Mitogen-activated protein kinase kinase)
Phosphodiesterase (PDE)
Phosphodiesterase 3A (PDE3A)
Phosphodiesterase 4D3 (PDE4D3)
Phospholamban
Protein Kinase A (PKA)
Protein Phosphatase 1 (PP1)
Protein Phosphatase 2A
TGF-β1 (Transforming Growth Factor-β1)

Impact of Genetic and Post Translational Modifications on A Kinase Anchor Protein 9 1398 1407 Function

Effects of Missense Mutations or Deletions within the (1398-1407) Region

Genetic variations, such as single amino acid changes (missense mutations) or deletions within key functional domains of AKAP9, can significantly disrupt its scaffolding function. These alterations primarily manifest as changes in protein-protein interactions, which are fundamental to AKAP9's role in organizing signaling complexes.

Alterations in Protein-Protein Binding Affinity and Specificity

The region around residues 1398-1407 is part of a larger C-terminal domain responsible for critical protein interactions. Research has identified specific mutations in this vicinity that directly alter binding affinity. A notable example is the S1570L mutation, located near this region in a KCNQ1 binding domain (residues 1574-1643), which has been identified in patients with Long-QT syndrome (LQTS). nih.govnih.gov This inherited mutation leads to a measurable reduction in the binding affinity between AKAP9 (specifically its splice variant, Yotiao) and the α-subunit of the IKs potassium channel, KCNQ1. nih.gov The disruption of this interaction is a key molecular defect leading to the disease phenotype. Similarly, mutations in KCNQ1 itself that disrupt its interaction with Yotiao render the channel unresponsive to cyclic AMP (cAMP)-dependent regulation. nih.gov

Another mutation, I2558M, associated with Alzheimer's disease, has been shown to alter the portfolio of proteins that interact with tau, demonstrating that AKAP9 mutations can change protein-protein interaction specificity. nih.govnih.gov While further from the 1398-1407 region, this finding underscores the principle that single mutations in AKAP9 can have significant consequences for its binding partnerships.

Table 1: Documented AKAP9 Mutations and Their Effect on Protein Binding

MutationLocationInteracting ProteinEffect on Binding AffinityAssociated Condition
S1570L Near C-terminal binding siteKCNQ1Reduced binding affinity nih.govLong-QT Syndrome 11 nih.gov
I2558M Exon 36TauAltered interactome nih.govnih.govAlzheimer's Disease nih.gov

Consequences for Localized Signaling Complex Formation

The primary function of AKAP9 is to act as a scaffold, bringing signaling enzymes like protein kinase A (PKA) into close proximity with their substrates at specific subcellular locations, such as the Golgi apparatus and centrosome. uniprot.orgwikipedia.org The disruption of binding affinity, as seen with the S1570L mutation, directly impairs the formation of these localized signaling hubs. In the heart, Yotiao assembles a macromolecular complex that includes the IKs channel (KCNQ1), PKA, and protein phosphatase 1 (PP1). nih.gov The S1570L mutation compromises the integrity of this complex. nih.gov This failure to properly assemble the signaling machinery at the channel's location means that sympathetic nervous system signals, which normally modulate heart rhythm via this complex, are not transduced effectively. nih.govnih.gov The result is a dysfunctional IKs channel that cannot respond appropriately to cAMP signals, leading to delayed repolarization of the cardiac action potential. nih.gov

Post-Translational Modifications (e.g., Phosphorylation) Affecting (1398-1407)

Post-translational modifications (PTMs) are crucial for the dynamic regulation of protein function. For AKAP9, phosphorylation is a key PTM that modulates its conformation and interactions.

Regulation of Conformation and Interaction Dynamics

AKAP9 itself is a substrate for PKA, the very enzyme it anchors. nih.gov The phosphorylation of AKAP9 can regulate its ability to interact with its binding partners. In the context of the IKs channel, phosphorylation of Yotiao is an integral part of the channel's regulation, suggesting that this PTM can influence the conformation of the scaffold protein to either promote or inhibit the formation of the signaling complex. nih.gov While specific phosphorylation sites within the 1398-1407 region are not extensively detailed in current literature, the principle of phosphorylation-dependent regulation of AKAP9's interactions is well-established. For instance, PKA activation, often triggered by an increase in intracellular cAMP, leads to the phosphorylation of associated proteins. nih.gov This dynamic process allows for rapid, reversible control over signaling pathways.

Impact on AKAP9 Functionality

The functional impact of AKAP9 phosphorylation is most clearly illustrated in the regulation of the IKs channel. The S1570L mutation, by reducing the binding between Yotiao and KCNQ1, also reduces the cAMP-induced phosphorylation of the channel itself. nih.gov This demonstrates that the anchoring function of AKAP9 is a prerequisite for the subsequent phosphorylation and functional modulation of its target. When this anchoring is compromised by a mutation, the downstream phosphorylation event is eliminated, and the channel fails to respond to adrenergic stimulation. nih.gov

Furthermore, studies on other AKAP9 mutations have shown a direct link to altered phosphorylation of other key cellular proteins. Rare AKAP9 variants associated with Alzheimer's disease were found to significantly increase the phosphorylation of Tau protein, a hallmark of the disease. nih.govnih.gov This occurs because AKAP9 tethers PKA, which can enhance the activity of GSK-3β, a kinase that phosphorylates Tau. nih.gov This highlights how modifications to AKAP9 can have cascading effects on the PTM status and function of other proteins in the cell.

Consequences of Gene Fusions (e.g., AKAP9-BRAF) on Downstream Signaling Activation

Beyond point mutations, large-scale chromosomal rearrangements can result in gene fusions involving AKAP9. The AKAP9-BRAF fusion, which results from a paracentric inversion on chromosome 7, is a potent oncogenic driver, particularly in papillary thyroid carcinomas, especially those associated with radiation exposure. atlasgeneticsoncology.orgnih.govjci.org

This fusion event joins the N-terminal portion of AKAP9 with the C-terminal kinase domain of the BRAF protein. atlasgeneticsoncology.org The critical consequence of this fusion is the loss of the auto-inhibitory N-terminal domain of BRAF. nih.govjci.org Normally, this domain keeps the BRAF kinase in an inactive state. Its removal in the fusion protein results in a constitutively active kinase. atlasgeneticsoncology.org This leads to persistent, unregulated activation of the downstream Mitogen-Activated Protein Kinase (MAPK) signaling cascade. nih.govnih.gov The MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival; its chronic activation by the AKAP9-BRAF oncoprotein drives uncontrolled cell growth and tumorigenesis. atlasgeneticsoncology.orgamegroups.org The fusion protein, therefore, functions as a powerful oncogene, demonstrating a dramatic example of how genetic alterations involving AKAP9 can lead to pathological signaling activation. nih.govproquest.com

Table 2: Summary of the AKAP9-BRAF Fusion Protein

ComponentOriginFunction/Consequence
N-terminus AKAP9 (exons 1-8) nih.govjci.orgProvides the promoter driving expression. atlasgeneticsoncology.org
C-terminus BRAF (exons 9-18) nih.govjci.orgContains the intact kinase domain. atlasgeneticsoncology.org
Resulting Protein AKAP9-BRAFLacks the BRAF auto-inhibitory domain, leading to constitutive kinase activity and activation of the MAPK pathway. atlasgeneticsoncology.orgnih.gov

Advanced Methodologies for Investigating A Kinase Anchor Protein 9 1398 1407

Molecular Biology Techniques

Molecular biology provides the foundational tools to manipulate the AKAP9 gene and its protein products, enabling researchers to probe the function of specific domains like the 1398-1407 region. These techniques allow for precise alterations at the genetic level to observe resulting phenotypic changes.

Site-Directed Mutagenesis and Truncation Studies of (1398-1407)

Site-directed mutagenesis and the creation of protein truncations are powerful techniques to identify critical amino acid residues and domains responsible for protein function and interaction. By systematically altering the genetic code, researchers can produce modified AKAP9 proteins and assess the impact of these changes.

Truncation studies involving the C-terminal region of AKAP9 have been instrumental in mapping its interaction domains. For instance, expressing various C-terminal deletion mutants of Yotiao (an isoform of AKAP9) in cell lines has helped identify the specific binding sites for interacting partners like the KCNQ1 potassium channel. pnas.org One study identified two primary binding regions for KCNQ1 on Yotiao, one of which is located in the C-terminus (residues 1574-1643), a region proximate to the 1398-1407 peptide. pnas.orgnih.gov

Site-directed mutagenesis, which introduces specific point mutations, has further refined this understanding. A notable example is the identification of the S1570L (Serine to Leucine (B10760876) at position 1570) mutation within the C-terminal KCNQ1 binding domain. pnas.orgnih.gov This single amino acid change was shown to significantly reduce the interaction between Yotiao and KCNQ1, impair the cAMP-dependent phosphorylation of the channel, and disrupt its normal function, linking a specific genetic perturbation in AKAP9 to Long QT syndrome. pnas.orgnih.gov Such studies underscore how targeted mutagenesis can reveal the functional importance of a single amino acid within a larger binding motif.

TechniqueAKAP9 Region/MutationKey FindingReference
Truncation MutagenesisC-terminal deletion variantsIdentified a key KCNQ1 binding domain within residues 1574-1643. pnas.orgnih.gov
Site-Directed MutagenesisS1570LMutation reduces binding to KCNQ1 and impairs channel function, linking it to Long QT Syndrome. nih.gov
Overexpression of TruncationC-terminal third (2691-3907)Induces the formation of multiple microtubule-nucleation centers, demonstrating a key functional role for the C-terminus. nih.gov
Site-Directed MutagenesisI2558MAn Alzheimer's disease-associated mutation that, when engineered via CRISPR, was found to alter tau protein modification. nih.gov

Gene Silencing (siRNA/shRNA) and CRISPR/Cas9 Approaches for AKAP9

Gene silencing and gene editing technologies provide powerful methods to study the loss-of-function effects of AKAP9.

siRNA/shRNA: RNA interference (RNAi), using small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), is a common method for transiently or stably knocking down gene expression. labome.comsitoolsbiotech.com These molecules guide the degradation of specific messenger RNA (mRNA), thereby preventing protein production. labome.com For AKAP9, commercially available siRNAs and shRNAs targeting its mRNA are used to investigate the protein's role in various cellular processes. scbt.com For example, shRNA-mediated silencing of AKAP9 in acute myeloid leukemia (AML) cell lines was shown to significantly inhibit cell proliferation and promote apoptosis. nih.gov In another study, siRNA knockdown of AKAP9 was used to demonstrate its crucial role in facilitating microtubule polymerization and maintaining endothelial barrier properties. nih.gov The choice between siRNA and shRNA often depends on the experimental duration; siRNAs are used for transient knockdown, while shRNAs, often delivered via viral vectors, can be integrated into the genome for long-term, stable silencing. sitoolsbiotech.comyoutube.com

CRISPR/Cas9: The CRISPR/Cas9 system allows for precise editing of the genome. youtube.com This technology uses a guide RNA to direct the Cas9 nuclease to a specific DNA sequence, where it creates a double-strand break. youtube.com The cell's natural repair mechanisms can then be harnessed to either disable the gene or, by providing a DNA template, introduce specific mutations. youtube.comelifesciences.org This approach has been used to study AKAP9 in the context of Alzheimer's disease. Researchers utilized CRISPR-Cas9 to introduce a rare, disease-associated mutation (I2558M) into the AKAP9 gene in a human neuronal cell line. nih.gov This precise editing allowed the subsequent study of the mutation's specific effects on tau protein pathology and other cellular functions, demonstrating a direct link between the AKAP9 variant and disease-relevant phenotypes. nih.gov

TechniqueCellular ContextKey FindingReference
shRNA SilencingAcute Myeloid Leukemia (AML) CellsAKAP9 knockdown inhibited cell proliferation and induced apoptosis. nih.gov
siRNA SilencingEndothelial CellsAKAP9 is required for Epac1-stimulated microtubule growth and barrier enhancement. nih.gov
siRNA SilencingColorectal Cancer (CRC) CellsAKAP9 knockdown inhibited cell proliferation, migration, and invasion. nih.gov
CRISPR/Cas9 EditingHuman Neuronal CellsIntroduction of the I2558M mutation led to increased tau phosphorylation, linking the variant to Alzheimer's pathology. nih.gov

Reporter Gene Assays for Interaction Studies (e.g., Yeast Two-Hybrid System)

Reporter gene assays are designed to study protein-protein interactions by linking the interaction event to the expression of an easily detectable protein (the reporter). youtube.com The yeast two-hybrid (Y2H) system is a classic example of this approach. nih.govyoutube.com

In a Y2H screen, a protein of interest (the "bait," e.g., a fragment of AKAP9) is fused to the DNA-binding domain (DBD) of a transcription factor. A library of potential interaction partners (the "prey") is fused to the transcription factor's activation domain (AD). nih.gov If the bait and prey proteins interact, the DBD and AD are brought into close proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene (e.g., HIS3 or LacZ). nih.govmdpi.com This allows the yeast cell to grow on a selective medium or turn a specific color, indicating a positive interaction. youtube.commdpi.com

This technique has been successfully applied to identify AKAP9 binding partners. For example, a Y2H assay was used to confirm a direct interaction between the C-terminal region of AKAP9 and the pericentriolar protein Cep170. nih.gov Such screens are invaluable for discovering novel interactions that can then be validated by other biochemical methods.

Biochemical and Biophysical Approaches

While molecular techniques manipulate the cellular environment, biochemical and biophysical approaches focus on isolating proteins and their complexes to study their interactions and functions directly.

Protein Purification and Reconstitution of (1398-1407) Interactions

To study the interactions of a specific protein fragment like AKAP9 (1398-1407) in a controlled, in vitro setting, it must first be produced and purified. This is typically achieved by expressing the fragment as a recombinant protein, often in a host system like Escherichia coli. thermofisher.comnih.gov The gene sequence for the desired fragment is cloned into an expression vector, which may also add an affinity tag (e.g., a polyhistidine-tag or GST-tag) to facilitate purification. nih.govnih.gov

After expression is induced in the host cells, the cells are lysed, and the tagged protein fragment is isolated from the complex cellular milieu using affinity chromatography. nih.govmybiosource.com The purified protein can then be used in reconstitution experiments. These experiments involve mixing the purified AKAP9 fragment with one or more other purified proteins to see if they form a stable complex outside the cell. This approach was critical in demonstrating that AKAP9 forms a macromolecular complex with KCNQ1, the regulatory subunit of PKA, and protein phosphatase 1. nih.gov Reconstitution allows for the precise study of direct interactions, free from the confounding variables of the cellular environment.

Co-immunoprecipitation and Affinity Pulldown Assays

Co-immunoprecipitation (Co-IP) and affinity pulldown assays are cornerstone techniques for identifying and verifying protein-protein interactions within a cell. nih.gov

Co-immunoprecipitation: This method relies on a specific antibody to capture a target protein (e.g., AKAP9) from a cell lysate. If other proteins are physically bound to the target, they will be captured as well, forming a complex. nih.gov This complex is then isolated, and the associated proteins (the "prey") are identified, typically by Western blotting. Co-IP has been used extensively to map the AKAP9 interactome. For example, it was used to demonstrate a physical interaction between AKAP9 and Cdc42 interacting protein 4 (CIP4) in colorectal cancer cells. nih.gov It has also been used to show that various fragments of AKAP9 can pull down the signaling protein Epac1, suggesting multiple interaction sites. nih.gov

Affinity Pulldown: This assay is similar to Co-IP but often uses a recombinant "bait" protein with an affinity tag (like GST or His-tag) instead of an antibody. The tagged bait protein is immobilized on beads and incubated with a cell lysate. Proteins from the lysate that bind to the bait are "pulled down" and subsequently identified. cytoskeleton.com This method was used in early studies to identify the Yotiao (AKAP9) C-terminal regions that interact with KCNQ1. pnas.org

These methods have been crucial for identifying the diverse signaling molecules that associate with AKAP9, confirming its role as a major scaffolding protein. uniprot.orgbiocompare.com

Interacting ProteinCellular/Experimental ContextMethodReference
KCNQ1CHO cellsImmunoprecipitation pnas.org
Cdc42 interacting protein 4 (CIP4)Colorectal cancer cellsCo-immunoprecipitation nih.gov
Epac1Endothelial cellsCo-immunoprecipitation nih.gov
Cep170HEK293T cellsYeast Two-Hybrid, Proteomics nih.gov
Protein Phosphatase 1 (PP1)Recombinant expression systemReconstitution nih.gov
Cdk5RAP2HEK293T cellsProteomics nih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics

To quantify the physical interaction between the AKAP9 (1398-1407) peptide and its binding partners, primarily the PKA RII subunits, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are indispensable techniques. youtube.com

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. In a typical experiment, a solution containing a synthesized AKAP9 (1398-1407) peptide is titrated into a sample cell containing the purified PKA RII subunit. The resulting heat changes are measured with high sensitivity. youtube.com This allows for the direct determination of key thermodynamic parameters of the interaction without the need for labeling. youtube.comresearchgate.net These parameters include:

Binding Affinity (Kd): The dissociation constant, which indicates the strength of the interaction.

Stoichiometry (n): The ratio of the interacting molecules in the complex. youtube.com

Enthalpy (ΔH): The change in heat content of the system upon binding. youtube.com

Entropy (ΔS): The change in the degree of disorder of the system upon binding.

Surface Plasmon Resonance (SPR) is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. youtube.com For studying the AKAP9 (1398-1407) interaction, the PKA RII subunit would typically be immobilized on the sensor chip surface. A solution containing the AKAP9 peptide is then flowed over the surface. Binding of the peptide to the immobilized protein causes a change in mass at the surface, which is detected as a shift in the resonance angle. youtube.com SPR provides not only the equilibrium binding affinity (Kd) but also the kinetic rate constants:

Association rate constant (kon): The rate at which the complex forms. youtube.com

Dissociation rate constant (koff): The rate at which the complex breaks apart. youtube.com

These biophysical methods provide a quantitative foundation for understanding how the 1398-1407 region anchors PKA and how this interaction might be modulated by other factors or mutations. nih.gov

Representative Binding Kinetics Data for Peptide-Protein Interaction
TechniqueParameterDescriptionTypical Value Range
Isothermal Titration Calorimetry (ITC)Kd (Dissociation Constant)Concentration at which half the binding sites are occupied; measures affinity.nM to µM
n (Stoichiometry)Molar ratio of peptide to protein in the final complex.0.5 - 2.0
ΔH (Enthalpy)Heat released or absorbed upon binding.-100 to +20 kcal/mol
ΔS (Entropy)Change in disorder of the system upon binding.Variable
Surface Plasmon Resonance (SPR)kon (Association Rate)Rate of complex formation.103 to 107 M-1s-1
koff (Dissociation Rate)Rate of complex decay.10-5 to 10-1 s-1
Kd (koff/kon)Equilibrium dissociation constant derived from kinetic rates.pM to µM

Mass Spectrometry for Interactome and Post-Translational Modification Analysis

Mass spectrometry (MS) is a powerful tool for identifying the network of proteins that interact with AKAP9 and for mapping post-translational modifications (PTMs) that may regulate these interactions. dntb.gov.uanih.gov

To identify the interactome , an affinity purification-mass spectrometry (AP-MS) approach is commonly used. nih.gov In this method, full-length AKAP9 or a larger fragment containing the 1398-1407 region is expressed in cells, often with an epitope tag. The AKAP9 protein and its bound partners are then "pulled down" from the cell lysate using an antibody against the tag. The entire complex is subsequently digested into smaller peptides and analyzed by tandem mass spectrometry (MS/MS). nih.gov By matching the resulting peptide mass spectra against protein databases, a list of interacting proteins can be compiled. aston.ac.uk Such studies have identified AKAP9 interactors involved in diverse cellular processes. nih.govnih.gov

For PTM analysis , MS can identify modifications such as phosphorylation, ubiquitination, or acetylation on or near the 1398-1407 sequence. nih.gov These modifications add a specific mass to the amino acid residue, causing a predictable mass shift in the peptide fragment that is detectable by the spectrometer. aston.ac.uk For example, research has shown that AKAP9 itself is a PKA substrate, and phosphorylation can play a role in regulating its function, such as its interaction with the IKs potassium channel. nih.gov Identifying PTMs in proximity to the PKA-binding domain is crucial, as they can serve as molecular switches that modulate the binding affinity or recruit additional regulatory proteins.

Selected Interacting Proteins of AKAP9 Identified by Mass Spectrometry
Interacting ProteinFunctionRelevance to AKAP9 (1398-1407) Function
Protein Kinase A (PKA)cAMP-dependent kinaseDirectly binds to the 1398-1407 region to be localized. nih.gov
Protein Phosphatase 1 (PP1)Serine/threonine phosphataseCo-scaffolded by AKAP9 to dephosphorylate PKA substrates. nih.gov
Phosphodiesterase 4D3 (PDE4D3)Degrades cAMPForms a signaling complex with AKAP9 and PKA to shape local cAMP gradients. nih.gov
GM130Golgi matrix proteinRecruits AKAP9 to the Golgi apparatus. uniprot.org
Pericentrin (PCNT)Centrosomal proteinPart of the machinery that localizes AKAP9 to the centrosome. elifesciences.orgnih.gov
Myosin VI (MVI)Motor proteinIdentified as a binding partner in myogenic cells, linking AKAP9 to endocytic pathways. nih.gov

Imaging and Cell Biology Techniques

High-Resolution Fluorescence Microscopy (e.g., Immunofluorescence, Live Cell Imaging)

Visualizing the subcellular location of AKAP9 is key to understanding the context in which the 1398-1407 domain operates. High-resolution fluorescence microscopy provides this crucial spatial information.

Immunofluorescence (IF) is a technique used on fixed cells to determine protein localization. Cells are treated with a primary antibody that specifically recognizes AKAP9, followed by a secondary antibody conjugated to a fluorophore. antibodies-online.com Imaging with a confocal or super-resolution microscope reveals the protein's steady-state distribution. Studies using IF have definitively shown that different isoforms of AKAP9 localize to the Golgi apparatus and the centrosome. uniprot.orgproteinatlas.org

Live-cell imaging allows for the tracking of protein dynamics in real time. frontiersin.org This is typically achieved by genetically fusing a fluorescent protein, such as Green Fluorescent Protein (GFP), to AKAP9. nih.gov When this fusion protein is expressed in cells, its movement and localization can be monitored over time. This technique has been used to observe the recruitment of AKAP9 to microtubule nucleation centers and to study its role in mitotic spindle assembly. nih.govelifesciences.org While these methods visualize the entire protein, they confirm that the 1398-1407 PKA-binding domain is specifically positioned at key signaling hubs like the Golgi and centrosomes. uniprot.org

Förster Resonance Energy Transfer (FRET) for Proximity Mapping

While microscopy can show that two proteins are in the same general location (colocalization), Förster Resonance Energy Transfer (FRET) can demonstrate that they are in direct physical proximity (within 1-10 nanometers), indicating a molecular interaction. youtube.com FRET is an ideal technique for confirming the interaction between the AKAP9 (1398-1407) domain and PKA in living cells. nih.govnih.gov

The method involves tagging the two proteins of interest with a matched pair of fluorophores, a "donor" (e.g., Cyan Fluorescent Protein, CFP) and an "acceptor" (e.g., Yellow Fluorescent Protein, YFP). youtube.com For instance, one could create a CFP-AKAP9 fusion protein and a YFP-PKA RII subunit fusion. If AKAP9 and PKA interact, the CFP and YFP molecules are brought close enough for energy transfer to occur. When the donor (CFP) is excited by a laser, it transfers some of its energy non-radiatively to the acceptor (YFP), causing the acceptor to fluoresce. youtube.com The detection of this acceptor emission upon donor excitation is a direct readout of the protein-protein interaction. nih.gov FRET studies have been instrumental in showing that anchored PKA holoenzymes remain largely intact under physiological conditions, highlighting the stability of the interaction mediated by the AKAP domain. nih.gov

Electron Microscopy for Subcellular Localization Details

For the highest level of spatial resolution, electron microscopy (EM) can be employed. Immuno-electron microscopy, which uses antibodies coupled to electron-dense particles (like gold), can pinpoint the location of AKAP9 with nanometer precision. More modern super-resolution microscopy techniques, which bridge the gap between light and electron microscopy, have also been used to provide exquisite detail. nih.gov

For example, super-resolution and deconvolution microscopy analyses have been used to define the association of AKAP9 with centrosomes. nih.gov These studies revealed that AKAP9 is a component of the linker structure that bridges the two centrioles, placing it at the very core of the microtubule-organizing center. nih.gov This precise localization, enabled by high-resolution imaging, is critical for the function of the 1398-1407 domain, as it positions the anchored PKA to phosphorylate key centrosomal substrates involved in cell cycle control and microtubule dynamics.

In Vitro and Cell-Based Functional Assays

Beyond characterizing the physical interaction and location, functional assays are essential to determine the physiological consequence of the AKAP9 (1398-1407)-PKA interaction.

In Vitro Functional Assays often involve reconstituting the signaling complex outside of the cell. A primary example is an in vitro kinase assay. In this setup, purified AKAP9 (or the 1398-1407 peptide), PKA, and a known PKA substrate are combined. The activity of PKA can be measured by quantifying the transfer of radiolabeled phosphate (B84403) from ATP to the substrate. By comparing the kinase activity in the presence and absence of the AKAP9 peptide, researchers can determine how scaffolding influences PKA's catalytic efficiency or substrate specificity.

Cell-Based Functional Assays probe the function of the AKAP9 interaction within a living cell. These assays often involve manipulating AKAP9 levels and observing the cellular consequences.

RNA interference (siRNA) or CRISPR-Cas9 knockdown/knockout: By reducing or eliminating AKAP9 expression, researchers can assess its role in specific cellular processes. For example, depleting AKAP9 has been shown to disrupt the integrity of the Golgi apparatus, alter microtubule organization, and inhibit cell migration. nih.govnih.gov

Microtubule Regrowth Assays: To test AKAP9's role in microtubule nucleation, cells can be treated with a drug like nocodazole (B1683961) to depolymerize all microtubules. After the drug is washed out, the rate and location of new microtubule growth are monitored by immunofluorescence against tubulin. AKAP9-depleted cells show defects in microtubule nucleation from the Golgi and centrosomes. elifesciences.org

Reporter Gene Assays: To measure downstream effects on gene expression, cells can be transfected with a reporter plasmid where a gene like luciferase is under the control of a cAMP-response element (CRE). The effect of AKAP9 on PKA-mediated transcription can then be quantified by measuring light output.

These functional assays connect the molecular binding event at the 1398-1407 sequence to complex cellular behaviors, providing a complete picture of the peptide's biological importance. nih.gov

Cell Proliferation, Migration, and Invasion Assays

The involvement of AKAP9 in cellular growth and motility is a significant area of investigation, particularly in the context of cancer biology. Various in vitro assays are employed to elucidate the role of the AKAP9 C-terminal domain in cell proliferation, migration, and invasion.

Research Findings:

Studies have demonstrated that AKAP9 is overexpressed in several types of cancer, including gastric and colorectal cancer. uniprot.orgnih.gov This increased expression often correlates with enhanced tumor growth and metastasis. nih.gov Methodologies to probe the function of AKAP9 in these processes typically involve the manipulation of its expression in cancer cell lines.

For instance, in colorectal cancer (CRC) cells, knockdown of AKAP9 using RNA interference (RNAi) has been shown to inhibit cell proliferation, migration, and invasion. nih.gov Conversely, overexpression of AKAP9 promotes these oncogenic behaviors. uniprot.org In pediatric acute myeloid leukemia (AML), silencing of AKAP9 has been found to significantly suppress cell proliferation and cell cycle progression. nih.gov

Transwell assays are a common method used to assess cell migration and invasion. In these experiments, cells are seeded in an upper chamber and migrate through a porous membrane to a lower chamber containing a chemoattravtant. The number of cells that migrate through the membrane provides a quantitative measure of migratory or invasive potential. Studies have shown that depletion of AKAP9 reduces the number of migrating and invading cells. nih.gov

The table below summarizes representative findings from studies investigating the role of AKAP9 in cell proliferation and migration.

Cell LineExperimental ApproachObserved Effect on ProliferationObserved Effect on Migration/InvasionReference
Colorectal Cancer (CRC) CellsAKAP9 Knockdown (RNAi)InhibitionInhibition nih.gov
Gastric Cancer (NCI-N87) CellsAKAP9 OverexpressionPromotionPromotion uniprot.org
Acute Myeloid Leukemia (THP1, HL60) CellsAKAP9 Silencing (shRNA)Significant SuppressionNot explicitly stated nih.gov

This table presents a summary of findings related to the full-length AKAP9 protein.

These assays collectively indicate that the C-terminal region of AKAP9, as part of the full-length protein, plays a significant role in promoting cell proliferation and motility in various cancer types.

Microtubule Dynamics Assays

AKAP9 is known to be localized to the centrosome and the Golgi apparatus, two major microtubule-organizing centers (MTOCs) in the cell. uniprot.orgnih.gov The C-terminal domain of AKAP9 is critical for this localization and for the protein's function in regulating microtubule dynamics.

Research Findings:

Assays investigating microtubule dynamics often involve microtubule depolymerization followed by observation of regrowth. For example, cells can be treated with nocodazole to depolymerize microtubules, and upon its washout, the rate and pattern of microtubule regrowth are monitored. In cells where AKAP9 has been depleted, a delay in microtubule elongation has been observed, although the initial formation of microtubule asters is unaffected.

Live-cell imaging using fluorescently tagged proteins like EB1, which binds to the growing plus-ends of microtubules, is another powerful technique. In endothelial cells, silencing of AKAP9 results in a decrease in the appearance of comet-like EB1 structures at microtubule tips, indicating a reduced rate of microtubule polymerization. nih.gov This suggests that AKAP9 is crucial for persistent microtubule growth. nih.gov Furthermore, AKAP9 is required for microtubule nucleation at the cis-side of the Golgi apparatus. uniprot.org

The table below outlines key findings from assays studying the role of the AKAP9 C-terminal domain in microtubule dynamics.

Assay TypeCell TypeExperimental ConditionKey FindingReference
Microtubule Regrowth AssayHeLa CellsAKAP9 depletion (siRNA)Delayed microtubule elongation nih.gov
Live-cell Imaging (EB1-GFP)Human Umbilical Vein Endothelial Cells (HUVECs)AKAP9 silencing (siRNA)Decreased EB1 comets at microtubule tips, reduced microtubule growth rate nih.gov
ImmunofluorescenceMigrating T-cellsAKAP9 depletionDisrupted microtubule nucleation at centrosomal and non-centrosomal regions nih.gov

This table presents a summary of findings related to the full-length AKAP9 protein and its C-terminal domains.

These methodologies have been instrumental in establishing the role of the C-terminal region of AKAP9 as a key regulator of the microtubule cytoskeleton.

Barrier Permeability Assays

The integrity of epithelial and endothelial barriers is fundamental for tissue homeostasis. Recent evidence suggests that AKAP9, through its C-terminal domain, is involved in maintaining this barrier function.

Research Findings:

Transepithelial electrical resistance (TEER) is a widely used quantitative method to measure the integrity of tight junctions in epithelial and endothelial cell monolayers in vitro. A decrease in TEER indicates increased permeability of the barrier. Studies on human bronchial epithelial cells have shown that silencing AKAP9 reduces the functional epithelial barrier. nih.gov

In endothelial cells, while AKAP9 is not essential for maintaining basal barrier properties, it is required when the cell needs to form new adhesive contacts to enhance barrier function, for example, upon stimulation with exchange protein directly activated by cAMP (Epac). nih.gov Silencing AKAP9 prevents the Epac-induced increase in endothelial barrier function. nih.gov Furthermore, AKAP9 has been shown to be essential for the integrity of the blood-testis barrier. nih.gov Deletion of Akap9 in mice leads to a loss of barrier integrity in Sertoli cells. nih.gov

Immunofluorescence staining for junctional proteins like E-cadherin is another common technique. In bronchial epithelial cells, AKAP9 has been shown to interact and colocalize with E-cadherin at the cell membrane, and disruption of AKAP-PKA interactions can prevent the loss of E-cadherin and subsequent barrier dysfunction. nih.gov

The following table summarizes findings from studies investigating the role of AKAP9 in barrier permeability.

Assay TypeCell ModelExperimental ConditionKey FindingReference
Transepithelial Electrical Resistance (TEER)Human Bronchial Epithelial CellsAKAP9 silencingReduced epithelial barrier function nih.gov
Endothelial Permeability AssayHuman Umbilical Vein Endothelial Cells (HUVECs)AKAP9 silencingPrevents Epac-induced enhancement of barrier function nih.govnih.gov
In vivo Permeability AssayMouse Sertoli CellsAkap9 deletionLoss of blood-testis barrier integrity nih.gov
ImmunofluorescenceHuman Bronchial Epithelial CellsDisruption of AKAP-PKA interactionPrevents loss of E-cadherin at the cell membrane nih.gov

This table presents a summary of findings related to the full-length AKAP9 protein.

These assays highlight the critical role of the C-terminal region of AKAP9 in the maintenance and regulation of cellular barrier functions.

A Kinase Anchor Protein 9 1398 1407 in Molecular Pathogenesis

Mechanisms of AKAP9 (1398-1407) Involvement in Cancer Cell Biology

AKAP9 has emerged as a significant factor in the development and progression of several human cancers. researchgate.net Its involvement is multifaceted, affecting fundamental cellular behaviors that drive tumorigenesis.

Contribution to Cell Proliferation, Migration, and Invasion (e.g., Colorectal Cancer, AML)

Research has demonstrated that elevated expression of AKAP9 is a key contributor to the malignant phenotype of cancer cells, particularly in colorectal cancer (CRC) and acute myeloid leukemia (AML).

In Colorectal Cancer (CRC) , studies have found that AKAP9 expression is significantly higher in tumor tissues compared to adjacent normal tissues. nih.govnih.gov This overexpression is not merely a biomarker but an active driver of disease progression. High levels of AKAP9 correlate with increased tumor infiltrating depth and metastasis, and are associated with a lower survival rate for patients. nih.gov At the cellular level, experimental knockdown of AKAP9 in CRC cell lines leads to an inhibition of cell proliferation, migration, and invasion. nih.govnih.gov Conversely, overexpression of AKAP9 promotes these aggressive cellular behaviors. nih.gov This suggests that AKAP9 is a positive regulator of CRC development and metastasis. nih.gov

Research Findings on AKAP9's Role in Cancer Cell Processes

Cancer TypeEffect of High AKAP9 ExpressionEffect of AKAP9 SilencingAssociated Molecular PathwaysReferences
Colorectal Cancer (CRC)Increased proliferation, migration, invasion, metastasis; Lower patient survival.Inhibited proliferation, migration, and invasion.Regulates Cdc42 interacting protein 4 (CIP4) to facilitate TGF-β1-induced EMT. nih.gov, nih.gov
Acute Myeloid Leukemia (AML)Predictor of unfavorable prognosis; Promotes stemness.Inhibited cell proliferation and cell cycle progression; Promoted apoptosis.Activates the Wnt/β-catenin pathway. dovepress.com, researchgate.net

Role in Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular reprogramming process where epithelial cells lose their characteristic features, such as cell-cell adhesion, and acquire mesenchymal properties like increased motility and invasiveness. mdpi.comyoutube.com This transition is a critical step in tumor metastasis. nih.gov

AKAP9 has been identified as a crucial mediator of EMT, particularly in colorectal cancer. nih.gov Studies have shown that AKAP9 is essential for the EMT induced by Transforming Growth Factor-beta 1 (TGF-β1), a key signaling molecule that promotes this process. nih.gov The mechanism involves a direct interaction between AKAP9 and a protein called Cdc42 interacting protein 4 (CIP4). nih.govnih.gov AKAP9 regulates the expression of CIP4, which in turn is critical for the changes in cell morphology and behavior associated with EMT. nih.gov Therefore, AKAP9 facilitates cancer metastasis by controlling a key molecular switch in the EMT pathway. nih.govnih.gov

Impact of AKAP9-BRAF Fusions on MAPK Pathway Activation at a molecular level

A significant oncogenic mechanism involving AKAP9 is the formation of a fusion gene with BRAF, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. atlasgeneticsoncology.org

The AKAP9-BRAF fusion is the result of a paracentric inversion on chromosome 7, which joins the initial exons of AKAP9 with the kinase-encoding exons of BRAF. nih.govjci.orgnih.gov This genetic rearrangement creates a chimeric protein that has constitutively elevated kinase activity. nih.govresearchgate.net The oncogenic power of this fusion stems from the fact that the resulting protein includes the kinase domain of BRAF but lacks its normal N-terminal autoinhibitory domain. nih.govjci.orgnih.gov This loss of self-regulation leads to persistent and uncontrolled activation of the downstream MAPK pathway, driving unchecked cell proliferation. atlasgeneticsoncology.orgnih.gov This fusion is particularly prevalent in radiation-induced papillary thyroid carcinomas, representing a distinct mechanism of MAPK activation compared to the point mutations often found in sporadic tumors. nih.govnih.govresearchgate.net

Molecular Dysregulation in Cardiac Channelopathies

Beyond its role in cancer, AKAP9 is fundamentally important for normal cardiac function. Genetic variants in AKAP9 can lead to severe cardiac channelopathies, a group of diseases caused by dysfunction of ion channels in the heart muscle. nih.govnih.gov These conditions can result in life-threatening arrhythmias. nih.govnih.govresearchgate.net

Disruption of KCNQ1/Kv7.1 Channel Function by AKAP9 Alterations

The slow delayed rectifier potassium current (IKs) is critical for the repolarization phase of the cardiac action potential, which allows the heart muscle to relax after a contraction. This current is conducted by the Kv7.1 potassium channel, which is encoded by the KCNQ1 gene. nih.govnih.gov

The proper function and regulation of the KCNQ1 channel are critically dependent on AKAP9, specifically its smallest splicing variant known as Yotiao. nih.govmdpi.com Yotiao acts as a scaffold, forming a macromolecular signaling complex with the KCNQ1 channel. nih.govmdpi.com A primary role of Yotiao is to anchor Protein Kinase A (PKA) directly to the channel complex. numberanalytics.comahajournals.org This localization is essential for the PKA-mediated phosphorylation of a specific serine residue (Ser-27) on the KCNQ1 protein, a key step in modulating the IKs current in response to sympathetic nervous system stimulation (e.g., during exercise). nih.govmdpi.com

Mutations in AKAP9 can disrupt the formation of this complex or the anchoring of PKA. mdpi.comnih.gov For instance, a frameshift variant can lead to a truncated Yotiao protein that lacks the critical PKA-binding domain. mdpi.com This prevents the efficient phosphorylation of KCNQ1, impairing the channel's ability to be properly regulated. mdpi.comnih.gov This disruption leads to a loss of IKs current function, which is the molecular basis for certain forms of Long QT Syndrome (LQTS). nih.govmdpi.com

Implications for Cardiac Action Potential Regulation at the cellular level

The cardiac action potential is the sequence of electrical events that triggers each heartbeat. Its duration is tightly regulated to ensure a normal heart rhythm. The IKs current, modulated by the AKAP9-KCNQ1 complex, plays a vital role in this regulation. nih.gov

During sympathetic stimulation, such as an increase in heart rate, PKA (anchored by AKAP9) phosphorylates KCNQ1. nih.gov This phosphorylation increases the IKs current, which in turn helps to shorten the duration of the action potential. nih.gov This shortening is a necessary adaptation that allows the heart to beat faster while still allowing enough time for the ventricles to fill with blood during diastole. nih.gov

When AKAP9 function is altered by mutations, the link between sympathetic stimulation and IKs current enhancement is broken. qmul.ac.uk Without proper phosphorylation, the KCNQ1 channel cannot adequately increase the repolarizing current in response to a faster heart rate. nih.govnih.gov This failure leads to an abnormal prolongation of the cardiac action potential, a hallmark of Long QT Syndrome. researchgate.netmdpi.com This electrical instability at the cellular level creates a substrate for dangerous ventricular arrhythmias, which can lead to syncope, cardiac arrest, and sudden death. nih.govnih.gov

Impact of AKAP9 Alterations on Cardiac Function

ComponentNormal Function (with AKAP9)Dysfunction (with AKAP9 Alteration)Cellular ImplicationClinical PhenotypeReferences
KCNQ1/Kv7.1 ChannelForms a complex with AKAP9 (Yotiao) to facilitate PKA-mediated phosphorylation.Impaired interaction with AKAP9; reduced phosphorylation.Reduced IKs current.Long QT Syndrome 11, Brugada Syndrome. mdpi.com, nih.gov, nih.gov
Cardiac Action PotentialIKs current increases with heart rate, shortening action potential duration.Failure to shorten action potential duration in response to sympathetic stimulation.Prolonged repolarization.Lethal arrhythmias (e.g., ventricular fibrillation). nih.gov, nih.gov, nih.gov

Contribution to Neurodegenerative Processes

A-kinase anchor protein 9 (AKAP9) is a scaffolding protein that plays a crucial role in the spatial and temporal regulation of intracellular signaling pathways. Emerging evidence has implicated AKAP9 in the molecular pathogenesis of neurodegenerative diseases, particularly through its influence on the post-translational modifications of the tau protein and its involvement in synaptic function.

Alterations in Tau Post-Translational Modification and Interactome linked to AKAP9 mutations

Mutations in the AKAP9 gene have been identified as risk factors for Alzheimer's disease (AD), particularly in certain populations. Research has focused on understanding how these mutations contribute to the well-established pathological hallmarks of AD, such as the hyperphosphorylation and aggregation of the microtubule-associated protein tau.

A rare variant in the AKAP9 gene, rs144662445, which results in an Isoleucine to Methionine substitution at position 2558 (I2558M), has been associated with an increased risk of AD in African Americans. nih.govnih.gov Studies utilizing CRISPR-Cas9 gene-editing technology in human neuronal cell lines have demonstrated that the AKAP9 I2558M mutation leads to a significant increase in the phosphorylation of tau protein, specifically at the Ser396/Ser404 epitope. nih.govnih.govhellobio.com This specific phosphorylation event is a known contributor to the misprocessing of tau and is a pathological feature frequently observed in AD brains. nih.gov

Furthermore, the I2558M mutation alters the composition of proteins that interact with tau, known as the tau interactome. nih.govhellobio.commdpi.com In neuronal cells carrying this mutation, there is an enrichment of tau-interacting proteins associated with RNA translation and localization, as well as proteins involved in oxidative activity. nih.govhellobio.com This altered interactome mirrors signatures found in human AD brain samples. nih.govhellobio.com Functional studies have validated these findings, showing that the AKAP9 mutation leads to a reduction in protein synthesis and an increase in oxidative stress in a tau-dependent manner. nih.gov The altered interactome in the presence of the AKAP9 mutation also shows an increase in the expression of heat shock proteins, suggesting that the mutation may promote the misfolding of tau. mdpi.com

Another study investigating two rare AKAP9 variants (rs144662445 and rs149979685) in lymphoblastoid cell lines from African American subjects found that these mutations significantly increased the ratio of phosphorylated tau to total tau when the cells were treated with a phosphodiesterase-4 inhibitor, which activates protein kinase A (PKA). nih.gov Proteomic analysis of the tau interactome in these cells revealed an enrichment of RNA binding proteins and a decrease in proteasomal components, further supporting the role of AKAP9 mutations in disrupting tau homeostasis. nih.gov

AKAP9 MutationCell ModelKey Findings on TauReference
I2558M (rs144662445)CRISPR-edited SH-SY5Y P301L neuronal cellsIncreased phosphorylation at Ser396/Ser404; Altered tau interactome (enriched RNA binding and oxidative activity proteins) nih.govnih.govhellobio.com
rs144662445 and rs149979685Lymphoblastoid cell linesIncreased pTau/Tau ratio upon PKA activation; Altered tau interactome (enriched RNA binding proteins, decreased proteasomal molecules) nih.gov

Potential Synaptic Dysfunction via AKAP9 Interactions

AKAP9, through its various isoforms, plays a significant role in the regulation of synaptic function by scaffolding key signaling proteins at the synapse. wikipedia.org The Yotiao isoform of AKAP9 is known to interact with the NMDA receptor, a critical component of excitatory neurotransmission and synaptic plasticity. hellobio.comnih.gov This interaction is important for the proper localization and function of PKA at the synapse. hellobio.com Disruption of the AKAP-PKA interaction can lead to a loss of AMPA receptors from the synapse, which are crucial for fast excitatory transmission. hellobio.com

AKAP9 is also involved in the regulation of AMPA receptor trafficking, a fundamental process for synaptic plasticity mechanisms like long-term potentiation (LTP) and long-term depression (LTD). nih.govnih.gov While much of the research on AMPA receptor regulation has focused on AKAP79/150, AKAP9 is also implicated in the broader network of proteins that control synaptic strength. nih.govmdpi.com

Recent studies on Akap11, a related A-kinase anchoring protein, in mutant mice have shown that loss-of-function mutations lead to elevated PKA levels at the synapse and hyperphosphorylation of numerous synaptic proteins. biorxiv.org These changes result in distorted dopamine (B1211576) signaling in the striatum, a brain region vital for motivation and cognition. biorxiv.org Given that AKAP9 mutations are also linked to psychiatric disorders such as schizophrenia and bipolar disorder, it is plausible that they contribute to synaptic dysfunction through similar mechanisms involving aberrant PKA signaling. biorxiv.orgresearchgate.net

Furthermore, AKAP9 is essential for regulating microtubule dynamics. nsf.gov In endothelial cells, silencing of AKAP9 impairs the growth of microtubules. nsf.gov As microtubule stability is critical for the structural integrity and function of neuronal dendrites and axons, disruptions in AKAP9-mediated microtubule dynamics could contribute to synaptic dysfunction in neurodegenerative and psychiatric disorders.

Role in Reproductive Biology (e.g., Spermatogenesis Defects) at the cellular level

In addition to its role in the nervous system, AKAP9 is essential for male reproductive biology, specifically for the process of spermatogenesis. nih.govhellobio.com Studies in mouse models have demonstrated that the disruption of the Akap9 gene leads to male infertility due to a failure in gamete production. nih.govhellobio.com

At the cellular level, AKAP9 plays a critical role in the maturation of Sertoli cells, which are the supportive cells within the seminiferous tubules of the testes. nih.govhellobio.com In mice with mutated Akap9, Sertoli cells fail to mature properly, continuing to express markers of immaturity such as anti-Müllerian hormone and thyroid hormone receptor alpha in adulthood. nih.gov Concurrently, they fail to express maturation markers like p27Kip1. nih.gov

A key function of mature Sertoli cells is the formation of the blood-testis barrier (BTB), a specialized junctional complex that segregates the different stages of germ cell development. nih.govhellobio.com Disruption of Akap9 leads to a disorganized BTB. nih.govhellobio.com This is evidenced by the improper localization of essential junctional proteins, including Connexin43 (a gap junction protein) and Zona Occludens-1 (a tight junction protein). nih.govhellobio.comwikipedia.org The mislocalization of these proteins disrupts the compartmentalization of germ cells, which is necessary for their proper development. nih.gov

Furthermore, AKAP9 is crucial for the organization of the microtubule and actin cytoskeletons within Sertoli cells. nih.gov It colocalizes with microtubule-based tracks and is prominently expressed at the Sertoli-spermatid anchoring junctions (apical ectoplasmic specialization) and the Sertoli-Sertoli cell interface (basal ectoplasmic specialization). nih.gov Knockdown of AKAP9 in Sertoli cells perturbs the tight junction permeability barrier, which is mediated by a loss of the cells' ability to polymerize microtubules and bundle actin filaments. nih.gov This underscores the role of AKAP9 as a critical regulator of cytoskeletal dynamics necessary for maintaining the structural integrity of the seminiferous epithelium and supporting germ cell development. nih.gov

Cellular ProcessRole of AKAP9Consequence of AKAP9 DisruptionReference
Sertoli Cell MaturationEssential for the terminal differentiation program of Sertoli cells.Sertoli cells remain immature, expressing juvenile markers and failing to express maturation markers. nih.govhellobio.com
Blood-Testis Barrier (BTB) FormationRequired for the proper organization of gap and tight junctions.Improper localization of Connexin43 and Zona Occludens-1, leading to a disrupted BTB. nih.govhellobio.comwikipedia.org
Cytoskeletal OrganizationRegulates microtubule polymerization and actin filament bundling in Sertoli cells.Perturbed tight junction permeability and cytoskeletal disorganization, leading to germ cell exfoliation. nih.gov

Future Research Directions and Therapeutic Potential of A Kinase Anchor Protein 9 1398 1407 Studies

Elucidating the Precise Structural Basis of A-kinase Anchor Protein 9 Interactions

A comprehensive understanding of AKAP9's function necessitates a detailed structural map of its interactions. While the broader architecture of AKAP9 is known to include several coiled-coil domains and specific targeting motifs, the precise structural contributions of smaller peptide regions are largely inferred. uniprot.orguniprot.org Future research must aim to resolve these interactions at an atomic level.

High-Resolution Structural Determination (e.g., Cryo-EM, X-ray Crystallography, NMR)

To date, a full high-resolution structure of the entire AKAP9 protein has been challenging to obtain due to its large size and inherent flexibility. nih.gov Future efforts will likely focus on determining the structures of key functional domains in complex with their binding partners. Techniques such as cryo-electron microscopy (Cryo-EM) are well-suited for large complexes involving AKAP9. X-ray crystallography could be employed to solve the structures of smaller, stable domains of AKAP9, potentially including regions like the 1398-1407 peptide if it is part of a larger folded domain, bound to its interacting molecules. Nuclear Magnetic Resonance (NMR) spectroscopy would be invaluable for studying the dynamic nature of interactions involving flexible or intrinsically disordered regions of AKAP9, which may encompass short linear motifs.

Advanced Computational Simulations of Binding Dynamics

Complementing experimental structural methods, advanced computational simulations can provide insights into the dynamic nature of AKAP9's interactions. Molecular dynamics (MD) simulations can model the conformational changes that occur upon binding of signaling molecules to specific regions of AKAP9. These simulations can help predict the binding affinities and specificities of short peptide segments, and how these might be altered by post-translational modifications or disease-associated mutations. For a region like 1398-1407, computational approaches could be the first step in predicting potential binding partners and its structural role, guiding further experimental validation.

Developing Tools for Modulating A-kinase Anchor Protein 9 Function

Given AKAP9's central role as a signaling hub, developing tools to modulate its function holds significant therapeutic promise. This is particularly relevant in diseases where AKAP9-mediated signaling is dysregulated, such as in certain cardiac arrhythmias and cancers. nih.govnih.gov

Design of Peptidomimetic Inhibitors or Enhancers of Specific Interactions

Once the key interaction interfaces on AKAP9 are identified and structurally characterized, it will be possible to design peptidomimetics. These are small molecules that mimic the structure of a peptide, such as the 1398-1407 region, to either block or enhance its natural interactions. For instance, if this region were found to be critical for the recruitment of an oncogenic protein, a peptidomimetic inhibitor could be developed as a potential anti-cancer agent. Conversely, if an interaction is beneficial and is lost in a disease state, an enhancer could be designed to restore normal function.

Targeted Disruption of AKAP9-Mediated Signaling Complexes

Beyond small molecules, other strategies can be employed to disrupt specific AKAP9-mediated complexes. This could involve the use of engineered proteins or peptides that act as decoys, competing with the natural binding partners of a specific AKAP9 domain. For example, if the 1398-1407 region is found to be part of a protein-protein interaction site, overexpressing a peptide corresponding to this region could disrupt the formation of the larger signaling complex. Gene-editing technologies like CRISPR-Cas9 could also be used to introduce specific mutations into the AKAP9 gene to ablate particular interaction sites, allowing for a detailed study of the functional consequences in cellular and animal models. nih.gov

Cross-Disciplinary Approaches to Understand AKAP9 in Complex Cellular Systems

The multifaceted nature of AKAP9, with its roles at the Golgi apparatus, centrosome, and in various signaling pathways, necessitates a cross-disciplinary research approach. wikipedia.orguniprot.org Combining techniques from cell biology, biochemistry, biophysics, and systems biology will be crucial to unravel its complex functions. For instance, super-resolution microscopy can be used to visualize the precise localization of specific AKAP9 domains and their interacting partners within the cell. Proximity-ligation assays and proteomics can identify the composition of AKAP9-containing signaling complexes in different cellular contexts and in response to various stimuli. Integrating these experimental data with computational modeling will be essential to build a comprehensive picture of how AKAP9 orchestrates complex cellular behaviors and how this is altered in disease.

Integration with Systems Biology and Omics Data

The advent of high-throughput technologies has opened new avenues for understanding the complex roles of proteins like AKAP9. Integrating data from genomics, transcriptomics, proteomics, and interactomics can provide a holistic view of the cellular functions of the AKAP9 (1398-1407) peptide and its encompassing domains.

Detailed Research Findings:

Systems biology approaches are essential to unravel the complex interaction networks in which AKAP9 is involved. While specific omics data for the 1398-1407 peptide are not yet available, studies on the whole AKAP9 protein provide a roadmap for future investigations. For instance, proteomic screens have identified numerous AKAP9 binding partners, including protein kinase A (PKA), phosphodiesterases (PDEs), and various structural proteins. nih.govnih.gov Future research could employ peptide pull-down assays using the 1398-1407 sequence as bait to identify its specific interacting partners.

Furthermore, transcriptomic and genomic analyses have linked AKAP9 to various diseases, including cancer and long QT syndrome. nih.gov In pediatric acute myeloid leukemia (AML), upregulation of AKAP9 is associated with a poor prognosis and activation of the Wnt/β-catenin pathway. uniprot.org Silencing of AKAP9 has been shown to inhibit AML cell proliferation and promote apoptosis. uniprot.org Examining how mutations or alterations within the 1398-1407 region correlate with such disease-related omics data could pinpoint its functional significance.

Omics Approach Potential Application to AKAP9 (1398-1407) Research Key Research Questions
Proteomics Identification of specific binding partners for the 1398-1407 peptide.What proteins directly interact with this peptide sequence?
Genomics Correlation of single nucleotide polymorphisms (SNPs) or mutations in the 1398-1407 region with disease phenotypes.Are there specific genetic variations in this region associated with increased disease risk?
Transcriptomics Analysis of how the expression of genes containing the 1398-1407 coding sequence is regulated in different tissues and disease states.Is the expression of isoforms containing this peptide altered in pathological conditions?

Development of Advanced In Vitro and In Vivo Models to Study Functional Domains

To dissect the precise function of the AKAP9 (1398-1407) peptide, the development of sophisticated model systems is imperative. These models can help to overcome the limitations of studying a small peptide within a large scaffolding protein.

Detailed Research Findings:

Advanced in vitro models, such as organ-on-a-chip systems or 3D cell cultures, can be used to study the role of the AKAP9 (1398-1407) peptide in a more physiologically relevant context. For example, endothelial cell models have been used to demonstrate the role of AKAP9 in regulating microtubule dynamics and barrier function. nih.gov Future studies could utilize CRISPR/Cas9 gene-editing technology to introduce specific mutations within the 1398-1407 coding region in these models to assess the functional consequences.

In vivo models, such as genetically engineered mice, are invaluable for understanding the systemic effects of alterations to the AKAP9 (1398-1407) peptide. Studies in mice have shown that AKAP9 is essential for spermatogenesis. nih.gov Creating mouse models with specific deletions or mutations in the 1398-1407 region could reveal its importance in development and disease. Zebrafish models, which are amenable to high-throughput screening, could also be employed to study the effects of modulating this peptide's function. mdpi.com

Model System Application to AKAP9 (1398-1407) Research Potential Insights
CRISPR/Cas9-edited cell lines Introduce specific mutations or deletions in the 1398-1407 region.Determine the impact of the peptide on cellular processes like signaling and localization.
Organoids Study the function of the peptide in a 3D tissue-like environment.Elucidate the role of the 1398-1407 region in tissue development and homeostasis.
Genetically engineered mice Create knock-in or knock-out models for the 1398-1407 region.Understand the physiological and pathological consequences of altering this peptide in vivo.

Implications for Novel Molecular Targets and Pathway Interventions

The identification of specific functions for the AKAP9 (1398-1407) peptide could pave the way for the development of novel therapeutic strategies. Targeting a small, specific region of a large protein offers the potential for greater specificity and reduced off-target effects compared to targeting the entire protein.

Detailed Research Findings:

The broader AKAP9 protein has been implicated as a therapeutic target in several diseases. nih.gov For instance, its role in anchoring PKA suggests that disrupting specific AKAP-PKA interactions could be a viable therapeutic approach. If the 1398-1407 peptide is found to be critical for a specific protein-protein interaction that drives a disease process, it could become a "druggable" target.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for studying AKAP9's role in anchoring protein kinase A (PKA) in cellular signaling?

  • Methodological Answer: Use co-immunoprecipitation (co-IP) with validated antibodies targeting AKAP9’s regulatory subunit-binding domain (e.g., residues 1398-1407) to identify PKA interactions. Immunofluorescence with anti-AKAP9 antibodies can localize the protein to subcellular compartments like the Golgi apparatus or centrosome . For functional studies, CRISPR/Cas9-mediated knockout models can dissect AKAP9’s role in PKA-dependent signaling pathways, such as cAMP-mediated phosphorylation cascades .

Q. How can researchers validate the specificity of AKAP9 antibodies in Western blotting or immunofluorescence?

  • Methodological Answer: Employ recombinant AKAP9 protein fragments (e.g., residues 1398-1407) as positive controls in Western blots. For immunofluorescence, compare staining patterns in wild-type versus AKAP9-knockout cells. Prestige Antibodies® (e.g., Sigma-Aldrich’s anti-AKAP9) are validated via the Human Protein Atlas, ensuring specificity for Golgi and centrosomal localization .

Q. What are the standard assays for analyzing AKAP9’s interaction with cytoskeletal components in polarized cells?

  • Methodological Answer: Use proximity ligation assays (PLA) to visualize AKAP9’s interaction with cytoskeletal proteins (e.g., CIP4) in epithelial or neuronal cells. Combine this with subcellular fractionation to isolate Golgi or centrosomal fractions, followed by mass spectrometry to identify binding partners .

Advanced Research Questions

Q. How do AKAP9 isoforms contribute to neuronal dysfunction in conditions like autism spectrum disorder (ASD)?

  • Methodological Answer: Transcriptome profiling of ASD models (e.g., C58/J amygdala) can reveal isoform-specific AKAP9 expression changes. Isoelectric focusing (IEF) and RNA-seq can distinguish splice variants. Functional studies in neurons should assess mitochondrial morphology (via electron microscopy) and synaptic plasticity (via electrophysiology), as AKAP9 overexpression alters mitochondrial membrane potential and NMDA receptor clustering .

Q. What advanced techniques map AKAP9’s role in mTORC1-mediated cell growth regulation?

  • Methodological Answer: Employ fluorescence resonance energy transfer (FRET) to study AKAP9’s interaction with mTORC1 in live cells. Combine this with ribopuromycylation assays to measure translation rates in AKAP9-depleted cells. Reintroduce AKAP9 mutants (e.g., lacking the N-terminal mTORC1-binding domain) to rescue cell proliferation defects .

Q. How can researchers resolve contradictions in AKAP9’s dual roles in pro-survival and apoptosis signaling?

  • Methodological Answer: Use tissue-specific conditional knockout models to assess context-dependent effects. For example, in cancer cells, perform phosphoproteomics to identify AKAP9-dependent phosphorylation targets (e.g., BAD or Bcl-2). Contrast this with neuronal models, where AKAP9 may promote apoptosis via mitochondrial fragmentation assays .

Q. What multi-omics approaches are suitable for studying AKAP9’s interactome in disease contexts?

  • Methodological Answer: Integrate affinity purification mass spectrometry (AP-MS) with crosslinking agents (e.g., DSS) to stabilize transient interactions. Couple this with CRISPR-based screens to identify synthetic lethal partners in AKAP9-high cancers. Public databases like the Rat Genome Database provide comparative genomics data for hypothesis generation .

Data Analysis & Troubleshooting

Q. How should researchers address variability in AKAP9 expression across cell lines?

  • Methodological Answer: Normalize AKAP9 levels using housekeeping genes specific to subcellular compartments (e.g., GM130 for Golgi). For qPCR, design primers spanning exon-exon junctions to avoid genomic DNA amplification. In immunofluorescence, use z-stack imaging to account for spatial expression heterogeneity .

Q. What statistical methods are appropriate for analyzing AKAP9’s role in signal transduction networks?

  • Methodological Answer: Apply Bayesian network modeling to infer AKAP9-dependent signaling nodes from phosphoproteomics data. For small sample sizes (e.g., patient-derived neurons), use non-parametric tests (e.g., Mann-Whitney U) with false discovery rate (FDR) correction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.